Product packaging for 4-(Benzyloxy)-1-bromo-2-chlorobenzene(Cat. No.:CAS No. 729590-57-2)

4-(Benzyloxy)-1-bromo-2-chlorobenzene

Cat. No.: B1344131
CAS No.: 729590-57-2
M. Wt: 297.57 g/mol
InChI Key: GBMHQPWNKOXREJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a versatile benzyl-protected halobenzene intermediate that is highly valuable in organic synthesis and pharmaceutical research. Its distinct molecular structure, featuring both bromo and chloro substituents on the aromatic ring, allows for selective functionalization via cross-coupling reactions, making it a crucial precursor in the synthesis of complex molecules. A significant application of this compound is its use in the synthetic pathway of active pharmaceutical ingredients such as Dapagliflozin, an SGLT2 inhibitor used in the management of type 2 diabetes . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrClO B1344131 4-(Benzyloxy)-1-bromo-2-chlorobenzene CAS No. 729590-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMHQPWNKOXREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624706
Record name 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729590-57-2
Record name 4-(Benzyloxy)-1-bromo-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in organic synthesis. Its unique substitution pattern, featuring a benzyloxy group and two different halogen atoms (bromine and chlorine) at specific positions on the benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This is particularly valuable in the field of drug discovery and development, where it is frequently employed in cross-coupling reactions to create novel biaryl structures, a common motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in a laboratory setting.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀BrClO[2]
Molecular Weight 297.57 g/mol [2]
CAS Number 56872-27-6[2]
IUPAC Name 1-(Benzyloxy)-4-bromo-2-chlorobenzene[3]
Melting Point 58-62 °C[2]
Boiling Point Not available
Appearance White solid[2]
Solubility Soluble in dichloromethane, ethyl acetate, methanol[2]
Purity Typically ≥95% (HPLC)[3]

Synthesis

A common and effective method for the synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the hydroxyl group of 4-bromo-2-chlorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.[4]

A general workflow for this synthesis is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Reaction_Mixture Reaction Mixture 4-Bromo-2-chlorophenol->Reaction_Mixture Benzyl bromide Benzyl bromide Benzyl bromide->Reaction_Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction_Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat Filtration Filtration Reflux->Filtration Evaporation Evaporation Filtration->Evaporation Chromatography Chromatography Evaporation->Chromatography Product This compound Chromatography->Product

Figure 1. General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Bromo-2-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Applications in Drug Development

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This difference in reactivity enables sequential, site-selective introduction of different substituents.[3]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] this compound is an excellent substrate for this reaction, where the bromine atom is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Add the solvent to the reaction vessel.

  • Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the benzyloxy and the dichlorobromophenyl rings, as well as a characteristic singlet for the benzylic methylene protons (-OCH₂-).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the bromine and chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, aromatic C-H and C=C stretching vibrations, and C-Br and C-Cl stretching vibrations.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biaryl structures relevant to drug discovery. Its differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecules. The synthetic and cross-coupling protocols provided in this guide offer a practical framework for the utilization of this compound in a research setting.

References

Elucidation of the Molecular Structure of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a key intermediate in organic synthesis. This document details the compound's physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its structural verification.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a foundational understanding of this halogenated aromatic ether.

PropertyValueReference
Molecular Formula C₁₃H₁₀BrClO[1]
Molecular Weight 297.57 g/mol [1]
CAS Number 56872-27-6[1]
Appearance White Solid[1]
Melting Point 58-62 °CN/A
IUPAC Name This compound[1]

Spectroscopic Data for Structural Confirmation

While experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.30m5HPhenyl-H
7.28d, J ≈ 2.5 Hz1HAr-H (H-3)
7.15dd, J ≈ 8.8, 2.5 Hz1HAr-H (H-5)
6.90d, J ≈ 8.8 Hz1HAr-H (H-6)
5.10s2HO-CH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
155.0C-4
136.5Phenyl-C (ipso)
133.0C-5
130.0C-3
128.8Phenyl-C (ortho)
128.5Phenyl-C (para)
127.5Phenyl-C (meta)
123.0C-2
116.0C-6
115.5C-1
71.0O-CH₂
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1590, 1490, 1450StrongAromatic C=C Bending
1250StrongAryl-O-C Asymmetric Stretch
1050StrongAryl-O-C Symmetric Stretch
1020MediumC-Cl Stretch
740, 690StrongMonosubstituted Benzene C-H Bend
550MediumC-Br Stretch
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
296/298/300~25:32:8[M]⁺, [M+2]⁺, [M+4]⁺ (due to Br and Cl isotopes)
217/21910[M - Br]⁺
18115[M - C₇H₇O]⁺
91100[C₇H₇]⁺ (Tropylium ion)

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Materials and Reagents
  • 4-Bromo-2-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chlorophenol (1 equivalent), potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound, from synthesis to final characterization.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Williamson Ether Synthesis purification Column Chromatography synthesis->purification nmr 1H & 13C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation data_comparison Comparison with Predicted Data elucidation->data_comparison drug_discovery_pathway start This compound synthesis Multi-step Organic Synthesis (e.g., Cross-Coupling Reactions) start->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api target Biological Target (e.g., Enzyme, Receptor) api->target pathway Modulation of Signaling Pathway target->pathway effect Therapeutic Effect pathway->effect

References

In-Depth Technical Guide: 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS 56872-27-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a protected phenol and two distinct halogen atoms, makes it a valuable intermediate for the construction of complex molecular architectures. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount. The presence of bromo, chloro, and benzyloxy groups at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions, making it a key component in the synthesis of pharmaceutical ingredients and other high-value chemical entities.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 56872-27-6N/A
Molecular Formula C₁₃H₁₀BrClO[1]
Molecular Weight 297.57 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 58-62 °CN/A
Purity ≥95% (HPLC)[1]
Solubility Soluble in dichloromethane, ethyl acetate, methanolN/A
Storage 2-8°C in a dry, well-ventilated place[1]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃) δ: 7.52 (d, J=2.0 Hz, 1H), 7.45-7.25 (m, 6H), 6.83 (d, J=8.6 Hz, 1H), 5.14 (s, 2H)N/A
¹³C NMR Data not readily available in public domain.N/A
Infrared (IR) Data not readily available in public domain.N/A
Mass Spectrometry (MS) Data not readily available in public domain.N/A

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.

Experimental Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.3 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.

G Synthesis of this compound A 4-Bromo-2-chlorophenol E Reaction Mixture A->E B Benzyl bromide B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F This compound E->F Williamson Ether Synthesis

Synthesis Workflow
Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The bromo substituent is more reactive than the chloro substituent under typical palladium-catalyzed conditions, allowing for selective coupling at the C-Br bond.

Representative Experimental Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 eq) or potassium carbonate.

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

G Suzuki-Miyaura Cross-Coupling Reaction A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Biaryl Product F->G C-C Bond Formation

Suzuki-Miyaura Workflow

Relevance in Drug Development: Synthesis of a Dapagliflozin Analogue

This compound is a valuable precursor for the synthesis of analogues of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The core structure of Dapagliflozin features a C-aryl glucoside, and the substituted benzene moiety can be derived from intermediates like this compound. The following is a hypothetical pathway illustrating this application.

Hypothetical Synthetic Pathway:

  • Grignard Formation: The bromo group of this compound can be selectively converted to a Grignard reagent by treatment with magnesium metal.

  • Coupling with a Protected Glucolactone: The resulting Grignard reagent can then be coupled with a protected form of gluconolactone.

  • Deprotection and Reduction: Subsequent deprotection of the sugar hydroxyl groups and reduction of the anomeric center would yield the C-aryl glucoside core.

  • Final Modifications: Further chemical modifications, such as etherification of the phenolic hydroxyl group (after debenzylation), would lead to the final Dapagliflozin analogue.

This synthetic strategy highlights the utility of this compound in accessing complex and biologically active molecules. The ability to selectively functionalize the molecule allows for the generation of diverse analogues for structure-activity relationship (SAR) studies.

G Hypothetical Synthesis of a Dapagliflozin Analogue cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product A This compound B Grignard Reagent A->B Mg, THF C Coupled Glucoside Precursor B->C Protected Gluconolactone D Dapagliflozin Analogue C->D Deprotection & Reduction

Drug Synthesis Pathway

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile intermediate with significant applications in organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features enable selective transformations, making it a valuable tool for the synthesis of complex biaryl compounds and analogues of bioactive molecules like Dapagliflozin. The experimental protocols and data provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

Technical Guidance: Molecular Weight of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive analysis of the molecular weight of the chemical compound 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The determination of an accurate molecular weight is fundamental in chemical synthesis, quantitative analysis, and drug development for ensuring stoichiometric precision and characterizing novel compounds. This guide outlines the theoretical calculation based on standard atomic weights and briefly discusses experimental verification methods.

Compound Identification

  • Systematic Name: this compound

  • Molecular Formula: C₁₃H₁₀BrClO

  • CAS Number: 729590-57-2

The molecular structure consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a benzyloxy group at position 4.

Theoretical Molecular Weight Calculation

The molecular weight (MW) is derived from the molecular formula by summing the atomic weights of the constituent atoms. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is based on the count of each element in the molecular formula and its corresponding standard atomic weight.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1312.011156.143
HydrogenH101.00810.080
BromineBr179.904[1][2]79.904
ChlorineCl135.45[3][4]35.450
OxygenO115.999[5][6]15.999
Total 297.576

Based on the summation of the atomic weights, the molecular weight of this compound is 297.58 g/mol . This value is consistent with commercially available product information for this compound[7].

Methodologies and Protocols

The theoretical molecular weight is determined using the following standardized procedure:

  • Determine the Molecular Formula: The chemical structure of this compound was analyzed to establish its molecular formula as C₁₃H₁₀BrClO.

  • Identify Constituent Elements: The elements present are Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O).

  • Obtain Standard Atomic Weights: The most recent standard atomic weights as published by IUPAC are utilized. For example, the atomic weight for carbon is approximately 12.011 u[8], for hydrogen is 1.008 u[9][10], for oxygen is 15.999 u[11][12], for bromine is 79.904 u[1][2], and for chlorine is approximately 35.45 u[13][14][15].

  • Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight. The sum of these products yields the final molecular weight of the compound.

While the theoretical calculation provides a precise value, experimental verification is crucial in a research setting.

  • Mass Spectrometry (MS): This is the primary technique for experimentally determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition and, therefore, the molecular formula. The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule, from which the molecular mass can be determined.

Logical Workflow for Calculation

The following diagram illustrates the logical steps involved in the calculation of the molecular weight.

G A Identify Chemical Structure This compound B Determine Molecular Formula C₁₃H₁₀BrClO A->B C List Constituent Elements (C, H, Br, Cl, O) B->C D Obtain Standard Atomic Weights (from IUPAC) C->D E Calculate Total Mass Σ (Atom Count × Atomic Weight) D->E F Final Molecular Weight 297.58 g/mol E->F

Caption: Workflow for Molecular Weight Calculation.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene (CAS No. 56872-27-6). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.2m5HPhenyl-H of benzyl group
~7.5d1HAr-H
~7.2d1HAr-H
~6.9dd1HAr-H
~5.1s2H-O-CH₂-Ph

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155Ar-C-O
~136Ar-C (ipso, benzyl)
~133Ar-C-Br
~130Ar-C-Cl
~129Ar-C (benzyl)
~128Ar-C (benzyl)
~127Ar-C (benzyl)
~117Ar-C
~116Ar-C
~115Ar-C
~71-O-CH₂-Ph

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch
~1580, 1490, 1450StrongAromatic C=C Stretch
~1250StrongAryl-O-CH₂ Stretch (Asymmetric)
~1040StrongAryl-O-CH₂ Stretch (Symmetric)
~800StrongC-Cl Stretch
~690, 740StrongC-H Bending (out-of-plane)
~550MediumC-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative AbundanceAssignment
296/298/300High[M]⁺˙ (Isotopic pattern for Br and Cl)
91Very High[C₇H₇]⁺ (Tropylium ion)
217/219Medium[M - C₇H₇]⁺
188/190Medium[M - C₇H₇O]⁺

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.

Experimental Protocol

Materials:

  • 4-Bromo-2-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Reaction_Vessel Reflux in Acetone 4-Bromo-2-chlorophenol->Reaction_Vessel Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction_Vessel K2CO3 K₂CO₃ K2CO3->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cool & Filter Extraction Extraction Filtration->Extraction Extract with CH₂Cl₂ Drying Drying Extraction->Drying Dry with MgSO₄ Chromatography Column Chromatography Drying->Chromatography Purify Product This compound Chromatography->Product

In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The document details the expected chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol for spectral acquisition. Visual aids are included to illustrate the molecular structure and the spin-spin coupling relationships of the aromatic protons.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 1,2,4-trisubstituted benzene ring and a benzyl group. The protons on the substituted benzene ring are in three unique chemical environments (H-3, H-5, and H-6), while the benzyl group has two distinct proton environments: the methylene protons (H-7) and the protons of the unsubstituted phenyl ring (H-9, H-10, H-11).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a spectrometer operating at 400 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Proton Assignment Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration
H-75.14Singlet (s)-2H
H-36.83Doublet (d)8.81H
H-57.28Doublet of doublets (dd)8.8, 2.41H
H-107.32Triplet (t)6.81H
H-97.39Doublet of doublets (dd)7.4, 6.82H
H-117.44Doublet (d)7.42H
H-67.52Doublet (d)2.41H

Table 1: ¹H NMR Spectral Data for this compound.[1]

Spectral Interpretation and Signal Assignment

The assignment of the proton signals is based on their chemical shifts, multiplicities, and coupling constants.

  • Benzylic Protons (H-7): The two protons of the methylene group (CH₂) are chemically equivalent and appear as a sharp singlet at 5.14 ppm.[1] This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons (H-3, H-5, H-6):

    • H-3: This proton is ortho to the electron-donating benzyloxy group, resulting in an upfield shift to 6.83 ppm.[1] It appears as a doublet due to coupling with H-5 (ortho-coupling, J = 8.8 Hz).

    • H-5: This proton, located between the bromine and chlorine atoms, resonates at 7.28 ppm.[1] It is split into a doublet of doublets by coupling to H-3 (ortho-coupling, J = 8.8 Hz) and H-6 (meta-coupling, J = 2.4 Hz).

    • H-6: This proton is ortho to the bromine atom and meta to the benzyloxy group, appearing at 7.52 ppm.[1] It shows a doublet splitting due to meta-coupling with H-5 (J = 2.4 Hz).

  • Benzyl Phenyl Protons (H-9, H-10, H-11): The five protons of the unsubstituted phenyl ring of the benzyl group appear in the aromatic region.

    • The ortho-protons (H-11) are found at 7.44 ppm as a doublet.[1]

    • The meta-protons (H-9) resonate at 7.39 ppm as a doublet of doublets.[1]

    • The para-proton (H-10) is observed at 7.32 ppm as a triplet.[1]

Visualization of Molecular Structure and Coupling

The following diagrams illustrate the molecular structure and the spin-spin coupling pathways for the aromatic protons of the substituted benzene ring.

Caption: Molecular structure of this compound.

G H3 H-3 H5 H-5 H3->H5 J = 8.8 Hz (ortho) H6 H-6 H5->H6 J = 2.4 Hz (meta)

References

An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene: Purity and Appearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a key intermediate in organic synthesis. This document details its physicochemical properties, methods for purity assessment, and typical analytical data.

Physicochemical Properties and Appearance

This compound is typically a white to off-white solid at room temperature.[1][2] Its appearance can range from a crystalline powder to a fused solid. Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56872-27-6[2]
Molecular Formula C₁₃H₁₀BrClO[1][2]
Molecular Weight 297.57 g/mol [1]
Appearance White to off-white solid[1][2]
Melting Point 58-62 °C[1]
Purity (typical) ≥95% - 98%[2][3]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[1]

Purity Assessment: Analytical Methodologies

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Commercial suppliers often provide purity specifications based on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Table 2: Summary of Analytical Techniques for Purity Determination

TechniquePurposeTypical Findings
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects non-volatile impurities.Purity levels typically reported as ≥95%.
Gas Chromatography (GC) Determines purity and identifies volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms chemical structure and assesses for impurities with distinct NMR signals.Provides structural confirmation and qualitative purity information.
Mass Spectrometry (MS) Confirms molecular weight and provides structural information.
Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not always publicly available from commercial suppliers. However, based on standard practices for similar aromatic compounds, the following methodologies can be applied.

2.1.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could start from 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a mixture of acetonitrile and water.

2.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both purity assessment and identification of volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and for identifying any structurally related impurities.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the benzylation of 4-bromo-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis, purification, and analysis.

Synthesis_Purification_Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis Reactants 4-Bromo-2-chlorophenol + Benzyl bromide Reaction Reaction (Base, Solvent) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Work-up & Extraction Crude_Product->Extraction Chromatography Column Chromatography (Silica gel) Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Purified_Product Purified Product Recrystallization->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC Final_Product Final Product (Purity ≥95-98%) HPLC->Final_Product GC_MS GC-MS Analysis GC_MS->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) NMR->Final_Product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is a high-purity solid chemical intermediate. Its quality is ensured through a combination of chromatographic and spectroscopic techniques, confirming both its identity and purity, which typically exceeds 95%. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to effectively assess the quality of this important synthetic building block.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a halogenated aromatic ether that serves as a important building block in modern organic synthesis. Its utility is primarily centered on its role as a versatile intermediate in the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents. The strategic placement of bromo, chloro, and benzyloxy groups on the benzene ring allows for selective and sequential chemical transformations, making it a valuable reagent in multistep synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a solid at room temperature with a melting point in the range of 58-62 °C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The compound is characterized by its benzyl-protected phenol group, which can be deprotected under various conditions to reveal a reactive hydroxyl functionality. The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring offers orthogonal reactivity, which is highly advantageous in cross-coupling reactions.

Data Presentation
PropertyValueReference(s)
IUPAC Name 1-(Benzyloxy)-4-bromo-2-chlorobenzene[1]
Synonyms 4-Bromo-2-chloro-1-(phenylmethoxy)benzene[2]
CAS Number 56872-27-6, 729590-57-2[1][3]
Molecular Formula C₁₃H₁₀BrClO[2]
Molecular Weight 297.57 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 58-62 °C[2]
Purity ≥95% (HPLC)[1]

Experimental Protocols

Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene

A common and efficient method for the synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene involves the Williamson ether synthesis, starting from 4-bromo-2-chlorophenol and benzyl bromide.

Materials:

  • 4-Bromo-2-chlorophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.3 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the mixture.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

Application in Suzuki-Miyaura Cross-Coupling Reactions

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. These structures are prevalent in many biologically active compounds, including SGLT2 inhibitors used in the treatment of type 2 diabetes. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br position.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • 1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)

  • Triphenylphosphine (PPh₃) (0.01 eq)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2M)

  • n-Propanol

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottomed flask, dissolve 1-(Benzyloxy)-4-bromo-2-chlorobenzene (1.0 eq) and the desired arylboronic acid (1.2 eq) in n-propanol.

  • Add palladium(II) acetate (0.005 eq) and triphenylphosphine (0.01 eq) to the mixture.

  • Add the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Mandatory Visualizations

Synthesis and Application Workflow

The following diagram illustrates the synthetic pathway to 1-(Benzyloxy)-4-bromo-2-chlorobenzene and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene cluster_application Application in Suzuki-Miyaura Coupling start 4-Bromo-2-chlorophenol reagents_synthesis Benzyl bromide, K₂CO₃, DMF start->reagents_synthesis Williamson Ether Synthesis product 1-(Benzyloxy)-4-bromo-2-chlorobenzene reagents_synthesis->product start_coupling 1-(Benzyloxy)-4-bromo-2-chlorobenzene reagents_coupling Arylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃ start_coupling->reagents_coupling Suzuki-Miyaura Cross-Coupling product_coupling Biaryl Product (e.g., SGLT2 Inhibitor Precursor) reagents_coupling->product_coupling

Caption: Synthetic workflow for the preparation and application of 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

Note on Signaling Pathways: Extensive literature review indicates that 1-(Benzyloxy)-4-bromo-2-chlorobenzene is a synthetic intermediate and is not known to be directly involved in any biological signaling pathways. Its significance lies in its utility as a building block for the synthesis of biologically active molecules.

Conclusion

1-(Benzyloxy)-4-bromo-2-chlorobenzene is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery and development. Its well-defined reactivity and the presence of multiple functional groups allow for its incorporation into complex molecular targets through reliable and high-yielding chemical transformations such as the Suzuki-Miyaura cross-coupling reaction. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic ether of significant interest to the chemical and pharmaceutical industries. Its trifunctional nature, featuring bromo, chloro, and benzyloxy moieties on a benzene ring, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential applications, particularly in the context of drug discovery and development.

Commercial Availability

Numerous chemical suppliers offer this compound (CAS No. 729590-57-2), primarily for research and development purposes. The compound is typically available in quantities ranging from milligrams to several grams. For larger quantities, inquiries for custom synthesis are generally accommodated. The table below summarizes a selection of commercial suppliers.

SupplierWebsiteNotes
Activate Scientific--INVALID-LINK--Provides a Safety Data Sheet (SDS).
Atomax Chemicals Co., Ltd.(Not directly available)Listed on chemical sourcing platforms like Guidechem.[1]
Toroma Organics Ltd.(Not directly available)Listed on chemical sourcing platforms like Guidechem.[1]
BLDpharm--INVALID-LINK--Offers the compound for research use.
Fluorochem--INVALID-LINK--Lists the compound in their catalog.
CymitQuimica--INVALID-LINK--Provides the compound for laboratory use.
Molbase--INVALID-LINK--A Chinese chemical e-commerce platform listing multiple suppliers.[2]
Pharma Info Source--INVALID-LINK--Lists various suppliers for this chemical.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through analytical testing.

PropertyValueSource
CAS Number 729590-57-2Multiple Sources
Molecular Formula C₁₃H₁₀BrClOMultiple Sources
Molecular Weight 297.57 g/mol [4]
Appearance (Not specified)-
Purity ≥95%[4]
Boiling Point 375.8 ± 27.0 °C (Predicted)[4]
Storage Conditions 2-8°C, Sealed in dry environmentMultiple Sources

Synthesis and Experimental Protocols

Representative Synthesis of this compound:

This protocol describes the benzylation of 4-bromo-3-chlorophenol.

Materials:

  • 4-Bromo-3-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (or another suitable polar aprotic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-bromo-3-chlorophenol (1.0 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Potential Applications in Drug Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry. While direct applications or signaling pathway involvement of this compound are not explicitly documented, its structure suggests a role as an intermediate in the synthesis of more complex drug candidates.

Its structural motifs are found in various pharmacologically active molecules. For instance, related diarylmethane structures are key components of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[6][7] The synthesis of these inhibitors often involves the coupling of an aromatic halide with another molecular fragment. The bromo and chloro substituents on this compound offer differential reactivity for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the sequential introduction of different functionalities.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a reactive handle for further derivatization.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the potential utility of this compound as a synthetic intermediate.

G Synthesis of this compound A 4-Bromo-3-chlorophenol D Williamson Ether Synthesis A->D B Benzyl Bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

G Potential Synthetic Utility as a Building Block cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Potential Products A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Deprotection (Removal of Benzyl Group) A->C D Complex Di- or Tri-substituted Aromatic Compounds B->D E Substituted Bromochlorophenols C->E

Caption: Role as a versatile synthetic intermediate.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, and all data should be independently verified.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective Suzuki-Miyaura cross-coupling reactions of 4-(benzyloxy)-1-bromo-2-chlorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The protocols outlined below are based on established methodologies for similar dihalogenated aromatic substrates, emphasizing selective coupling at the more reactive carbon-bromine bond.

Introduction to Chemoselective Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. In substrates containing multiple halogen atoms, such as this compound, the reaction can proceed with high chemoselectivity. This selectivity is governed by the differing bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond. This preferential reactivity allows for the selective synthesis of 5-(benzyloxy)-2-chlorobiphenyl derivatives, which can be further functionalized at the chloro-substituted position in subsequent cross-coupling reactions if desired.

Key Reaction Parameters

Successful and selective Suzuki coupling of this compound is dependent on the careful selection of several key reaction parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical for catalytic activity and selectivity. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, are often employed to enhance the rate of oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and yield.

  • Solvent: The reaction is typically carried out in aprotic polar solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.

  • Temperature: Reaction temperatures typically range from 80°C to 110°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the catalyst.

Tabulated Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with structurally similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80285-95
24-Methylphenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80288-96
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001282-92
43-Chlorophenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)80380-90
54-Fluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)1001285-93

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the selective Suzuki coupling at the C-Br position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PCy₃·HBF₄, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Protocol:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%) to the flask.

  • Add the anhydrous solvent and degassed water (typically in a 5:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-(benzyloxy)-2-chlorobiphenyl derivative.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation DiarylPdII Ar-Pd(II)L₂(Ar') Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Start->Inert AddCat Add Catalyst and Ligand Inert->AddCat AddSolv Add Solvents (Anhydrous Organic + Degassed H₂O) AddCat->AddSolv Heat Heat to Reaction Temperature (80-100 °C) with Stirring AddSolv->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Chemoselectivity Substrate This compound C-Br (More Reactive) C-Cl (Less Reactive) Reaction Suzuki Coupling [Pd(0), Ligand, Base] Substrate:f1->Reaction Substrate:f2->Reaction Product 5-(Benzyloxy)-2-chloro-biphenyl Derivative Selective C-C Bond Formation at C-Br Reaction->Product

Figure 3: Chemoselectivity in the Suzuki coupling of this compound.

Application Notes and Protocols for 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a versatile trifunctional building block in organic synthesis, offering three distinct reactive sites for sequential functionalization. The presence of a bromo, a chloro, and a benzyloxy group on the aromatic ring allows for a range of selective transformations, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and materials. The differential reactivity of the bromine and chlorine atoms, particularly in palladium-catalyzed cross-coupling reactions, enables the regioselective introduction of various substituents. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.

Key Applications

The primary utility of this compound lies in its application in carbon-carbon and carbon-heteroatom bond-forming reactions. The bromo-substituent is more reactive than the chloro-substituent in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-1 position. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further modification.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound readily participates in this reaction, primarily at the more reactive C-Br bond, to yield substituted biphenyl derivatives. These biphenyl moieties are common scaffolds in many biologically active molecules.[1]

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of an alkynyl group onto the aromatic ring of this compound, leading to the synthesis of substituted phenylacetylenes, which are valuable intermediates in organic synthesis.

Intermediate in Pharmaceutical Synthesis

This building block is structurally related to key intermediates in the synthesis of pharmaceuticals. For instance, the structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2][3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

  • The reaction mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(Benzyloxy)-2-chloro-1,1'-biphenyl.

Quantitative Data:

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic AcidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃Toluene/EtOH/H₂O851885-95
2This compound4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O901290-98
3This compound3-Pyridylboronic AcidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O802475-85

Yields are typical and may vary depending on the specific reaction conditions and scale.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • The flask is evacuated and backfilled with nitrogen or argon three times.

  • Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL).

  • To the stirred solution, add phenylacetylene (1.2 mmol) dropwise via syringe.

  • The reaction mixture is stirred at room temperature for 8-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(Benzyloxy)-2-chloro-4-(phenylethynyl)benzene.

Quantitative Data:

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃NTHF251280-90
2This compound1-HexynePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF50875-85
3This compoundTrimethylsilylacetylenePd(OAc)₂ (2), PPh₃ (4)CuI (5)K₂CO₃Acetonitrile601685-95

Yields are typical and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) Start->Reagents Catalyst Add Catalyst System: - Pd(OAc)2 - Ligand (e.g., PPh3) Reagents->Catalyst Inert Establish Inert Atmosphere (N2/Ar) Catalyst->Inert Solvent Add Degassed Solvent (e.g., Toluene/EtOH/H2O) Inert->Solvent Heat Heat and Stir (e.g., 80-90°C, 12-24h) Solvent->Heat Workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O and Brine Heat->Workup Purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purify Product Final Product: Substituted Biphenyl Purify->Product Synthetic_Transformation Start 4-(Benzyloxy)-1-bromo- 2-chlorobenzene Step1 Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate Functionalized 4-(Benzyloxy)-2-chlorobenzene Derivative Step1->Intermediate Step2 Further Modifications Intermediate->Step2 Product GPR34 Antagonist Analog Step2->Product GPR34_Signaling Ligand Lysophosphatidylserine (LysoPS) GPR34 GPR34 Receptor Ligand->GPR34 Binds and Activates G_protein Gαi/o Protein GPR34->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ERK ERK1/2 Phosphorylation G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Neuropathic Pain) ERK->CellularResponse Antagonist GPR34 Antagonist (from Building Block) Antagonist->GPR34 Blocks

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-(Benzyloxy)-1-bromo-2-chlorobenzene as a key building block. This versatile substrate, featuring differential reactivity at its bromine and chlorine centers, allows for selective functionalization, making it a valuable tool in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a dihalogenated substrate like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective transformations at the bromine position under appropriate catalytic conditions. This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions.

Key Applications

The selective functionalization of this compound opens avenues for the synthesis of a wide array of complex molecules, including:

  • Biaryl Compounds: Important structural motifs in many pharmaceuticals and liquid crystals can be synthesized via Suzuki-Miyaura coupling.

  • Aryl Amines: Buchwald-Hartwig amination provides a direct route to substituted anilines, which are prevalent in medicinal chemistry.

  • Stilbenes and Substituted Alkenes: The Heck reaction allows for the introduction of vinyl groups, leading to stilbenoid structures with potential biological activities.

  • Alkynylated Aromatics: Sonogashira coupling is a powerful tool for constructing aryl alkynes, which are versatile intermediates in organic synthesis.

  • Benzonitriles: The cyanation reaction introduces a nitrile group, a key functional group that can be further transformed into amines, carboxylic acids, or amides.

Data Presentation: A Comparative Overview of Palladium-Catalyzed Reactions

The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed reactions involving aryl bromides, providing a comparative framework for the application of these methods to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1101692
3Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O802485-95

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001890-98
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485-95
3PdCl₂(dppf) (3)-K₂CO₃Toluene1001680-90

Table 3: Heck Reaction of Aryl Bromides with Styrene

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002480-95
2PdCl₂(PPh₃)₂ (2)-NaOAcDMA1201675-90
3Herrmann's Catalyst (1)-K₂CO₃NMP14012>90

Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651285-95
2Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDMF80890-98
3Pd/C (10%)CuI (5)K₂CO₃Toluene/H₂O1002470-85

Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂-DMF1201280-95
2Pd(OAc)₂ (1)XPhos (2)K₄[Fe(CN)₆]K₂CO₃Dioxane/H₂O1001875-90
3Pd(PPh₃)₄ (5)-KCN-NMP1502470-85

Experimental Protocols

The following protocols are generalized procedures for palladium-catalyzed reactions. For the specific substrate, this compound, optimization of reaction conditions may be necessary to achieve optimal yields. It is recommended to perform small-scale test reactions to determine the ideal parameters.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 4-(Benzyloxy)-2-chloro-1,1'-biphenyl.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene (5 mL per 1 mmol of aryl bromide)

  • Ethanol (2 mL per 1 mmol of aryl bromide)

  • Water (2 mL per 1 mmol of aryl bromide)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene, ethanol, and a 2M aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Phenylboronic acid, Pd(PPh3)4 B Add Solvents and Base: Toluene, Ethanol, Na2CO3 (aq) A->B C Degas Mixture (N2 or Ar) B->C D Heat to 80-90°C under Inert Atmosphere C->D E Stir for 12-24h D->E F Cool and Dilute with Ethyl Acetate E->F G Wash with H2O and Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Column Chromatography I->J

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination Protocol

This protocol describes the synthesis of N-phenyl-4-(benzyloxy)-2-chloroaniline.

Reagents:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • BINAP (0.015 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (5 mL per 1 mmol of aryl bromide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound followed by aniline.

  • Degas the mixture with a brief stream of argon.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Catalyst System: Pd2(dba)3, BINAP, NaOtBu in Toluene B Add Substrates: This compound, Aniline A->B C Heat to 100°C B->C D Stir for 16-24h C->D E Cool and Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H

Buchwald-Hartwig Amination Workflow
Heck Reaction Protocol

This protocol describes the synthesis of 4-(benzyloxy)-2-chloro-stilbene.

Reagents:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Tri(o-tolyl)phosphine (0.04 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous DMF (5 mL per 1 mmol of aryl bromide)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants in Sealable Tube: Aryl Bromide, Pd(OAc)2, P(o-tolyl)3 B Add Solvent, Alkene, and Base: DMF, Styrene, Et3N A->B C Seal and Heat to 100-120°C B->C D Stir for 12-24h C->D E Cool and Dilute with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H

Heck Reaction Workflow
Sonogashira Coupling Protocol

This protocol describes the synthesis of 4-(benzyloxy)-2-chloro-1-(phenylethynyl)benzene.

Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous THF (5 mL per 1 mmol of aryl bromide)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Degas the solution with a stream of argon for 10 minutes.

  • Add phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride, water, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Bromide, PdCl2(PPh3)2, CuI B Add Solvent and Base: THF, Et3N A->B C Add Phenylacetylene B->C D Stir at RT or 40-50°C C->D E Stir for 6-12h D->E F Filter through Celite E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I

Sonogashira Coupling Workflow
Palladium-Catalyzed Cyanation Protocol

This protocol describes the synthesis of 4-(benzyloxy)-2-chlorobenzonitrile.

Reagents:

  • This compound (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)

  • Anhydrous DMF (5 mL per 1 mmol of aryl bromide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF.

  • Degas the mixture by three cycles of vacuum-backfill with argon.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cyanation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Bromide, Zn(CN)2, Pd2(dba)3, dppf B Add Anhydrous DMF A->B C Degas Mixture B->C D Heat to 120°C C->D E Stir for 12-24h D->E F Cool and Pour into aq. NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I

Palladium-Catalyzed Cyanation Workflow

Signaling Pathways and Logical Relationships

The catalytic cycles of these palladium-catalyzed reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck), transmetalation (for Suzuki-Miyaura), coordination/deprotonation (for Buchwald-Hartwig and Sonogashira), and reductive elimination. The chemoselectivity for the C-Br bond over the C-Cl bond in this compound is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step with the Pd(0) catalyst.

Catalytic_Cycle_Logic Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative\nAddition->Aryl-Pd(II)-Br Transmetalation/\nCoordination Transmetalation/ Coordination Aryl-Pd(II)-Br->Transmetalation/\nCoordination Coupling Partner Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation/\nCoordination->Aryl-Pd(II)-R Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Catalyst Regeneration Product\n(Aryl-R) Product (Aryl-R) Reductive\nElimination->Product\n(Aryl-R)

Generalized Palladium Catalytic Cycle

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Synthetic Pathways to Derivatives of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of 4-(benzyloxy)-1-bromo-2-chlorobenzene, a versatile building block in medicinal chemistry and materials science. The protocols outlined herein focus on common and robust synthetic transformations, including the preparation of the starting material and its subsequent derivatization through palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The primary and most direct route to this compound involves the Williamson ether synthesis, starting from the commercially available 4-bromo-2-chlorophenol and benzyl bromide.

Experimental Protocol:

Materials:

  • 4-Bromo-2-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).

  • To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or recrystallization to afford this compound.

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeTemperatureYield
4-Bromo-2-chlorophenolBenzyl bromide, Potassium carbonateDMF3 hoursRoom TemperatureHigh

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. The most common and effective methods for this purpose are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is a cornerstone for the synthesis of biaryl and substituted aromatic compounds.

General Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst/LigandBaseSolventTemperatureYield Range
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 °C85-95%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90 °C90-98%
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF110 °C80-90%
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups.

Logical Relationship for Buchwald-Hartwig Amination:

Buchwald_Hartwig sub This compound product N-Aryl Derivative sub->product Aryl Halide amine Primary or Secondary Amine amine->product Nucleophile cat Palladium Catalyst + Ligand cat->product Catalyzes base Strong, Non-nucleophilic Base base->product Activates Amine

Caption: Key components and their roles in the Buchwald-Hartwig amination.

Experimental Protocol (General):

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.2-2.0 eq).

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst/LigandBaseSolventTemperatureYield Range
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100 °C80-95%
AnilinePd(OAc)₂ / XantphosK₃PO₄Dioxane110 °C75-90%
BenzylaminePd₂(dba)₃ / DavePhosCs₂CO₃Toluene90 °C85-98%
Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.

Signaling Pathway Analogy for Sonogashira Coupling:

Sonogashira_Pathway ArylHalide This compound Pd_cat Pd(0) Catalyst ArylHalide->Pd_cat Oxidative Addition Alkyne Terminal Alkyne Cu_cat Cu(I) Co-catalyst Alkyne->Cu_cat Forms Copper Acetylide Product Alkynylated Product Pd_cat->Product Reductive Elimination Cu_cat->Pd_cat Transmetalation Base Amine Base Base->Alkyne Deprotonates

Caption: Catalytic cycle analogy for the Sonogashira coupling reaction.

Experimental Protocol (General):

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • Dissolve this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) salt (1-5 mol%) in the solvent in a reaction flask.

  • Add the amine base and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until the reaction is complete.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling:

AlkyneCatalyst/Co-catalystBaseSolventTemperatureYield Range
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRoom Temperature85-95%
1-HexynePd(PPh₃)₄ / CuIDiisopropylamineDMF50 °C80-90%
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRoom Temperature90-98%

These protocols provide a robust foundation for the synthesis of a diverse library of derivatives based on the this compound scaffold. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes: 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Benzyloxy)-1-bromo-2-chlorobenzene is a halogenated aromatic organic compound with significant applications in medicinal chemistry, primarily as a key building block in the synthesis of pharmacologically active molecules. Its utility is highlighted by its role as a precursor to a crucial intermediate in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This document provides an overview of its applications, relevant experimental protocols, and the underlying biological pathways.

Core Application: Intermediate in the Synthesis of Dapagliflozin

The primary and most well-documented application of the this compound scaffold is in the synthesis of SGLT2 inhibitors, particularly Dapagliflozin, which is used for the treatment of type 2 diabetes mellitus. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is later converted to the ethoxy group found in the final drug intermediate.

The Role of SGLT2 in Glucose Homeostasis

Sodium-glucose co-transporter 2 (SGLT2) is a protein predominantly found in the proximal tubules of the kidneys.[1] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1] In patients with type 2 diabetes, the expression and activity of SGLT2 can be increased, contributing to hyperglycemia.

Mechanism of Action of Dapagliflozin

Dapagliflozin selectively inhibits SGLT2, which in turn blocks the reabsorption of glucose in the kidneys.[2] This leads to the excretion of excess glucose in the urine (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism not only helps in glycemic control but has also been shown to provide cardiovascular and renal benefits.[1]

Quantitative Data: Biological Activity of Dapagliflozin

The following table summarizes the in vitro inhibitory activity of Dapagliflozin against human SGLT2 and its selectivity over SGLT1.

CompoundTargetIC₅₀ / EC₅₀Selectivity (SGLT1/SGLT2)Reference
DapagliflozinhSGLT21.1 nM (EC₅₀)~1200-fold[3]
DapagliflozinhSGLT11.4 µM (IC₅₀)-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromo-2-chlorophenol.

Materials:

  • 4-Bromo-2-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in DMF, add potassium carbonate (1.3 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel chromatography (ethyl acetate-hexane) to obtain this compound.

Protocol 2: Synthesis of the Dapagliflozin Intermediate (4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene)

This protocol outlines a general synthetic route to the key Dapagliflozin intermediate starting from a precursor derived from this compound. The initial steps would involve debenzylation followed by reactions analogous to those described in the patent literature. A common route starts from 5-bromo-2-chlorobenzoic acid.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic)

  • Phenetole

  • Aluminum chloride (AlCl₃)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Acetonitrile

Procedure:

  • Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in DCM containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride and stir until the reaction is complete. Concentrate under vacuum to yield the acid chloride.

  • Friedel-Crafts Acylation: Dissolve the acid chloride in DCM and cool to 0°C. Add phenetole followed by the portion-wise addition of aluminum chloride. Stir the reaction at low temperature.

  • Reduction: To the reaction mixture from the previous step, add a reducing agent such as triethylsilane and a Lewis acid like boron trifluoride etherate in a suitable solvent like acetonitrile. Heat the reaction to 50°C for several hours.

  • Work-up and Purification: Quench the reaction with an aqueous base. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by crystallization or chromatography to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Visualizations

Synthesis of this compound A 4-Bromo-2-chlorophenol R1 Reaction A->R1 B Benzyl bromide B->R1 C Potassium Carbonate C->R1 D DMF D->R1 E This compound R1->E Williamson Ether Synthesis

Caption: Synthetic scheme for this compound.

SGLT2 Inhibition Pathway cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule Glomerulus Blood Filtration Glucose_in_filtrate Glucose in Filtrate Glomerulus->Glucose_in_filtrate SGLT2 SGLT2 Transporter Glucose_in_filtrate->SGLT2 90% Glucose_reabsorption Glucose Reabsorption SGLT2->Glucose_reabsorption Urine Urine SGLT2->Urine Glucose Excretion (when inhibited) Bloodstream Bloodstream Glucose_reabsorption->Bloodstream Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia Reduced_Hyperglycemia Reduced Hyperglycemia Urine->Reduced_Hyperglycemia

Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.

References

Application of 4-(Benzyloxy)-1-bromo-2-chlorobenzene and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted halobenzenes are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their versatile reactivity allows for the construction of complex molecular architectures through various cross-coupling reactions and functional group manipulations. This document provides detailed application notes and protocols concerning the synthesis and utility of 4-(benzyloxy)-1-bromo-2-chlorobenzene and its structurally similar and commercially significant analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. While specific applications of the former in late-stage drug synthesis are not extensively documented in publicly available literature, its synthesis is straightforward. The ethoxy analog, however, is a crucial intermediate in the industrial synthesis of Dapagliflozin, a widely used medication for the treatment of type 2 diabetes.

Part 1: Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene

Application Notes:

1-(Benzyloxy)-4-bromo-2-chlorobenzene serves as a valuable intermediate in medicinal chemistry and organic synthesis. The presence of three distinct functional handles—a bromo group, a chloro group, and a benzyloxy ether—allows for selective and sequential chemical modifications. The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or lithiation to form an organometallic reagent. The benzyloxy group is a common protecting group for phenols, which can be readily cleaved under reductive conditions to reveal the corresponding phenol for further functionalization.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene

This protocol describes the synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene via Williamson ether synthesis from 4-bromo-2-chlorophenol and benzyl bromide.

Table 1: Reactants for the Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene

ReagentMolecular Weight ( g/mol )AmountMolar Equivalents
4-Bromo-2-chlorophenol207.452.50 g1.0
Benzyl bromide171.041.57 mL (2.27 g)1.1
Potassium carbonate138.212.17 g1.3
N,N-Dimethylformamide (DMF)-25 mL-

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (2.50 g, 12.1 mmol) in N,N-dimethylformamide (25 mL), add potassium carbonate (2.17 g, 15.7 mmol) followed by benzyl bromide (1.57 mL, 13.3 mmol).

  • Stir the resulting mixture at room temperature (20°C) for 3 hours.

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure 1-(benzyloxy)-4-bromo-2-chlorobenzene.

cluster_0 Synthesis of 1-(Benzyloxy)-4-bromo-2-chlorobenzene 4_Bromo_2_chlorophenol 4-Bromo-2-chlorophenol Reaction K2CO3, DMF Room Temperature, 3h 4_Bromo_2_chlorophenol->Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction Product 1-(Benzyloxy)-4-bromo-2-chlorobenzene Reaction->Product cluster_1 SGLT2 Inhibition by Dapagliflozin Glomerulus Blood Glucose Filtered in Glomerulus SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Glucose enters tubule Proximal_Tubule Proximal Tubule Cell SGLT2->Proximal_Tubule Na+/Glucose Reabsorption Reabsorption_Blocked Glucose Reabsorption Blocked SGLT2->Reabsorption_Blocked Dapagliflozin Dapagliflozin Inhibition Inhibition Dapagliflozin->Inhibition Inhibition->SGLT2 Urine Glucose Excreted in Urine Reabsorption_Blocked->Urine Blood Lower Blood Glucose Urine->Blood cluster_2 Overall Synthesis Workflow for Dapagliflozin A 5-Bromo-2-chlorobenzoic acid B Step 1: Acylation (Friedel-Crafts) A->B C (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone B->C D Step 2: Reduction C->D E 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene D->E F Step 3: Lithiation & Coupling with protected gluconolactone E->F G Coupled Intermediate F->G H Step 4: Reduction & Deprotection G->H I Dapagliflozin H->I

Application Notes and Protocols: Sonogashira Coupling of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Sonogashira coupling of 4-(benzyloxy)-1-bromo-2-chlorobenzene with a terminal alkyne. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This protocol is designed to be a representative procedure, leveraging established methodologies for similar substrates, and is intended for use by qualified researchers in a laboratory setting. Due to the presence of both a bromine and a chlorine substituent on the aromatic ring, the reaction is expected to proceed with high selectivity at the more reactive bromo position.[1][2]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for Sonogashira couplings of aryl halides. This data is compiled from various sources and is intended to serve as a guideline for optimizing the specific reaction with this compound.

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterConditionRationale/Reference
Aryl Halide This compoundSubstrate of interest.
Alkyne Phenylacetylene (example)A common coupling partner.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A widely used, commercially available catalyst.[2]
Copper(I) Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira mechanism.[1][3]
Base Triethylamine (TEA) or Diisopropylamine (DIPEA)Acts as both a base and a solvent.[4]
Solvent Tetrahydrofuran (THF) or TolueneAnhydrous and degassed.[5]
Temperature Room Temperature to 80 °CReaction can often be initiated at RT and gently heated.[4][5]
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.[4][5]

Table 2: Comparative Reactivity of Aryl Halides in Sonogashira Coupling

Aryl HalideRelative ReactivityNote
Aryl Iodide++++Most reactive, reactions often proceed at room temperature.[1]
Aryl Bromide+++Good reactivity, often requires mild heating.[1]
Aryl Chloride+Least reactive, typically requires more forcing conditions or specialized catalysts.[1]

Experimental Protocol

This protocol describes the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon).

  • Reagent Addition: Under the inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.03 eq).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio (e.g., 10 mL THF and 5 mL TEA for a 1 mmol scale reaction).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature. If no reaction is observed by TLC after 1-2 hours, gently heat the mixture to 50-60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The disappearance of the starting aryl bromide and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, 4-(benzyloxy)-2-chloro-1-(phenylethynyl)benzene.[4][5]

Visualizations

Diagram 1: Sonogashira Coupling Reaction Scheme

Sonogashira_Reaction cluster_reactants Reactants cluster_reagents Reagents ArylHalide This compound Product 4-(Benzyloxy)-2-chloro-1-(phenylethynyl)benzene ArylHalide->Product Alkyne Phenylacetylene Alkyne->Product Catalyst Pd(PPh₃)₂Cl₂ CuI Catalyst->Product Catalyst Base Triethylamine (TEA) Base->Product Base Solvent THF Solvent->Product Solvent

Caption: General reaction scheme for the Sonogashira coupling.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Aryl Halide, Catalysts) B 2. Add Solvents & Base (THF, TEA) A->B C 3. Add Alkyne B->C D 4. Reaction (RT to 60°C) C->D E 5. Monitoring by TLC D->E E->D Incomplete F 6. Work-up (Quench, Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Diagram 3: Catalytic Cycle of Sonogashira Coupling

Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkyne R¹-Pd(II)-C≡CR²(L₂) Transmetal->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product CuX CuX Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne + H-C≡CR², - HX Cu_Alkyne->Transmetal + R¹-Pd(II)-X(L₂) - CuX Alkyne_H H-C≡CR²

Caption: Simplified mechanism of the Sonogashira coupling catalytic cycles.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-(benzyloxy)-1-bromo-2-chlorobenzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing this specific cross-coupling reaction and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki-Miyaura coupling reactions. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond.[1][2] Therefore, with appropriate catalyst systems and reaction conditions, selective coupling at the bromine-substituted position can be achieved.

Q2: What are the key reaction parameters to control for achieving high selectivity for C-Br coupling?

A2: Several parameters are crucial for maximizing selectivity:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition to the C-Br bond while minimizing reactivity at the C-Cl bond.

  • Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-Br bond. Higher temperatures can sometimes lead to the undesired coupling at the C-Cl bond.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, might lead to a decrease in selectivity. It is advisable to monitor the reaction progress to determine the optimal time for maximizing the yield of the desired product while minimizing side reactions.

  • Choice of Base: The nature and strength of the base can influence the reaction outcome. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the rate of transmetalation and the overall catalytic cycle.

Q3: What are some common side reactions to watch out for?

A3: Common side reactions in Suzuki coupling include:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often more prevalent when the reaction mixture is exposed to oxygen.

  • Dehalogenation: The replacement of a halogen atom (in this case, bromine or chlorine) with a hydrogen atom. This can be a significant issue, particularly with certain catalysts and solvent systems.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which renders it inactive for the cross-coupling reaction. This is often promoted by aqueous basic conditions.[3]

  • Double Coupling: The coupling of the boronic acid at both the C-Br and C-Cl positions, leading to a tri-aryl product. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).

Q4: Can I use this compound to synthesize unsymmetrical biphenyl derivatives?

A4: Yes, this substrate is well-suited for the synthesis of unsymmetrical biphenyl derivatives. By achieving selective Suzuki coupling at the C-Br position, you can introduce one aryl group. The remaining chloro-substituent can then be used in a subsequent, typically more forcing, cross-coupling reaction to introduce a different aryl group, leading to an unsymmetrical product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Ineffective base. 4. Inappropriate solvent or temperature. 5. Presence of oxygen in the reaction.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Check the purity of the boronic acid; consider converting it to the corresponding boronate ester. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous if required. 4. Try different solvents (e.g., toluene, dioxane, DMF, often with a small amount of water). Optimize the reaction temperature. 5. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Formation of Significant Dehalogenated Byproduct (at the Bromo Position) 1. The catalytic system is promoting hydrodehalogenation. 2. Presence of a hydrogen source.1. Change the palladium source and/or ligand. Some ligands are more prone to promoting dehalogenation. 2. Ensure solvents are anhydrous if the reaction is sensitive to water.
Lack of Selectivity (Coupling at both Bromo and Chloro Positions) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The chosen catalyst system is too reactive.1. Reduce the reaction temperature. Start with milder conditions and gradually increase if necessary. 2. Monitor the reaction by TLC or GC/LC-MS and stop it once the desired product is maximized. 3. Screen different palladium catalysts and ligands. A less reactive system may provide better selectivity.
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. The Pd(II) species is not being efficiently reduced to Pd(0).1. Ensure rigorous degassing of all reagents and solvents. Maintain a strict inert atmosphere. 2. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) precursor.

Data Presentation: Optimization of Reaction Conditions

The following table presents a hypothetical optimization study for the Suzuki coupling of this compound with phenylboronic acid, illustrating how different parameters can be varied to improve the yield of the desired product, 2-chloro-4-(benzyloxy)-1,1'-biphenyl.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)1001245
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)80878
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF/H₂O (5:1)901065
4PdCl₂(dppf) (2)-K₂CO₃ (2)THF/H₂O (4:1)701285
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)2-MeTHF/H₂O (4:1)80692

Experimental Protocols

Representative Protocol for the Selective Suzuki Coupling of this compound:

  • Reagent Preparation:

    • Degas all solvents (e.g., by bubbling with argon for 30 minutes).

    • Ensure all solid reagents are dry.

  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

    • Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 4:1 v/v) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biphenyl derivative.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate boronate Ar'B(OH)3- boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Pd Source and Ligand) check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Optimize Base (Screen Carbonates, Phosphates) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (Toluene, Dioxane, 2-MeTHF, etc.) optimize_base->optimize_solvent success Successful Optimization optimize_solvent->success

Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(benzyloxy)-1-bromo-2-chlorobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: Why is my reaction yield lower than expected?

Low yields in this synthesis can be attributed to several factors:

  • Incomplete Deprotonation: The reaction requires the formation of the phenoxide from 4-bromo-2-chlorophenol. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.

  • Presence of Water: Water in the reaction mixture can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure all glassware is dry and use anhydrous solvents.

  • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (50-100 °C) can increase the reaction rate. However, excessively high temperatures may promote side reactions.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion. Typical reaction times for Williamson ether synthesis are between 1 to 8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

  • Side Reactions: Competing side reactions such as C-alkylation or elimination can consume starting materials and reduce the yield of the desired product.

Q2: My TLC analysis shows the presence of starting materials even after a prolonged reaction time. What could be the issue?

The persistence of starting materials, particularly 4-bromo-2-chlorophenol, suggests a problem with the nucleophile generation or the activity of the electrophile.

  • Ineffective Base: The base (e.g., potassium carbonate) may be old or of poor quality, leading to incomplete deprotonation of the phenol.

  • Poor Quality Benzyl Bromide: The benzyl bromide may have degraded. It is a lachrymator and can hydrolyze to benzyl alcohol if exposed to moisture.

  • Solvent Effects: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. The use of polar aprotic solvents like DMF or acetonitrile is recommended.[1]

Q3: I have isolated a byproduct with a similar polarity to my desired product. What could it be?

An unexpected byproduct could be the result of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation).[1]

  • C-Alkylation: This side reaction is more likely to occur in protic solvents, which can hydrogen-bond with the oxygen of the phenoxide, making the carbon atoms more nucleophilic.[2] While O-alkylation is generally favored, the formation of C-alkylated isomers is a known side reaction.[2][3][4]

Q4: How can I minimize the formation of side products?

To favor the desired O-alkylation and minimize side reactions:

  • Choice of Solvent: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents do not solvate the oxygen of the phenoxide as strongly as protic solvents, leaving it more available for nucleophilic attack.[1][5][6]

  • Choice of Base: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] Stronger bases like sodium hydride (NaH) can also be used but may increase the rate of elimination side reactions if the alkyl halide is susceptible.

  • Control of Temperature: Maintain a moderate reaction temperature. While heat can speed up the reaction, it can also provide the activation energy for competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis is a Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The reaction involves the deprotonation of 4-bromo-2-chlorophenol by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the ether product.[1]

Q2: What are the recommended reaction conditions for this synthesis?

A high-yielding procedure involves stirring 4-bromo-2-chlorophenol with benzyl bromide and potassium carbonate in DMF at room temperature for about 3 hours.[7]

Q3: Can I use other alkylating agents besides benzyl bromide?

Yes, other primary alkyl halides can be used. However, secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of the basic phenoxide, which would lead to the formation of alkenes instead of ethers.[8]

Q4: What is the role of the solvent in this reaction?

The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are preferred because they effectively solvate the cation of the base but do not strongly solvate the phenoxide anion. This "naked" and highly reactive nucleophile favors the Sₙ2 reaction.[1]

Data Presentation

The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following table provides a summary of expected outcomes based on general principles for this type of reaction.

BaseSolventExpected Yield (%)Notes
K₂CO₃DMF>90%Mild conditions, high selectivity for O-alkylation.[7]
Cs₂CO₃Acetonitrile85-95%Highly effective base for phenol alkylation.
NaOHEthanol40-60%Protic solvent can reduce nucleophilicity and promote C-alkylation.
NaHTHF70-85%Strong base, but requires strictly anhydrous conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a high-yield synthesis.[7]

Materials:

  • 4-Bromo-2-chlorophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.3 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

Williamson_Ether_Synthesis phenol 4-Bromo-2-chlorophenol phenoxide 4-Bromo-2-chlorophenoxide phenol->phenoxide + Base benzyl_bromide Benzyl Bromide elimination_product Stilbene (from elimination) benzyl_bromide->elimination_product + Base (Elimination) base K₂CO₃ (Base) product This compound (O-Alkylation Product) phenoxide->product + Benzyl Bromide (Sₙ2 Attack at Oxygen) c_alkylated C-Alkylated Byproduct phenoxide->c_alkylated + Benzyl Bromide (Attack at Ring Carbon)

Caption: Reaction pathway for the synthesis of this compound.

This diagram illustrates the primary Williamson ether synthesis pathway (O-alkylation) leading to the desired product, as well as potential side reactions such as C-alkylation and elimination. The dashed lines indicate less favorable or side reaction pathways.

References

Technical Support Center: Purification of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Benzyloxy)-1-bromo-2-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include unreacted starting materials such as 4-bromo-2-chlorophenol and benzyl bromide. Side products from the Williamson ether synthesis can also be present.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white solid.[1] Its melting point is reported to be in the range of 58-62 °C.[1]

Q3: In which solvents is this compound soluble?

A3: The compound is soluble in dichloromethane, ethyl acetate, and methanol.[1] This information is crucial for choosing an appropriate solvent system for chromatography or recrystallization.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guides

Column Chromatography Issues

Q5: I am seeing overlapping spots on my TLC plate after column chromatography. How can I improve the separation?

A5: Overlapping spots indicate poor separation. Here are a few troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. For this compound, a non-polar solvent system like petroleum ether:ethyl acetate is a good starting point. Try a more non-polar mixture (e.g., increase the petroleum ether to ethyl acetate ratio) to increase the separation between your product and more polar impurities. Running a gradient elution, where the polarity of the solvent is gradually increased, can also significantly improve separation.

  • Reduce the Sample Load: Overloading the column is a common reason for poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Ensure Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica gel is uniformly packed.

Q6: My product is eluting with the solvent front. What should I do?

A6: If your product is eluting with the solvent front, the eluent is too polar. You should switch to a less polar solvent system. For example, if you are using a 10:1 petroleum ether:ethyl acetate mixture, try a 20:1 or even 50:1 mixture.

Recrystallization Issues

Q7: I am not getting any crystal formation upon cooling the recrystallization solution. What could be the problem?

A7: Failure to crystallize can be due to several factors:

  • Too Much Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to concentrate the solution.

  • Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a co-solvent system.

  • Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Cooling Too Quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q8: My recrystallized product has a low melting point and appears impure. How can I improve the purity?

A8: A low and broad melting point range indicates the presence of impurities.

  • Incomplete Removal of Impurities: The chosen recrystallization solvent may also dissolve some of the impurities, which then co-crystallize with your product. A second recrystallization from a different solvent system might be necessary.

  • Inadequate Washing: Ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities on the surface.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of petroleum ether:ethyl acetate (e.g., 50:1, 20:1, 10:1) to find a solvent system that gives good separation between the product and impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen starting eluent (the most non-polar solvent system that moves your product slightly off the baseline).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Start the elution with the initial, non-polar solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol

The ideal recrystallization solvent should be determined experimentally. Based on the compound's solubility, ethanol, methanol, or a hexane/ethyl acetate mixture are good starting points to test.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of the test solvent. If the compound dissolves at room temperature, it is not a suitable solvent.

    • If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the hot solution to cool. Abundant crystal formation upon cooling indicates a good solvent.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals start to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals to a constant weight.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₃H₁₀BrClO[2]
Molecular Weight 297.57 g/mol [2]
Appearance White Solid[1]
Melting Point 58-62 °C[1]
Commercial Purity ≥98%[2]
CompoundPotential ImpuritySuggested TLC Eluent (Petroleum Ether:Ethyl Acetate)Expected Rf (Relative)
This compound-20:1~0.3-0.4
4-Bromo-2-chlorophenolStarting Material20:1Lower Rf than product (more polar)
Benzyl bromideStarting Material20:1Higher Rf than product (less polar)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound TLC Initial TLC Analysis Start->TLC Column Silica Gel Column Chromatography TLC->Column Choose purification method Recrystallization Recrystallization TLC->Recrystallization Choose purification method Purity_Check Purity Check (TLC, mp, etc.) Column->Purity_Check Recrystallization->Purity_Check Purity_Check->Column Purity < 98% (Re-purify) Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98% Troubleshooting_Tree cluster_problem Problem Identification cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Problem Purification Issue Encountered Poor_Sep Poor Separation (Overlapping Spots) Problem->Poor_Sep Column Issue Too_Fast Product Elutes Too Quickly Problem->Too_Fast Column Issue No_Crystals No Crystals Form Problem->No_Crystals Recrystallization Issue Low_Purity Low Purity / Oily Product Problem->Low_Purity Recrystallization Issue Solvent Adjust Solvent Polarity Poor_Sep->Solvent Load Reduce Sample Load Poor_Sep->Load Pack Repack Column Poor_Sep->Pack Too_Fast->Solvent Use less polar eluent Concentrate Concentrate Solution No_Crystals->Concentrate Scratch Scratch Flask / Add Seed Crystal No_Crystals->Scratch New_Solvent Screen for New Solvent No_Crystals->New_Solvent Low_Purity->New_Solvent Perform second recrystallization Wash Wash Crystals with Cold Solvent Low_Purity->Wash

References

Technical Support Center: 4-(Benzyloxy)-1-bromo-2-chlorobenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with 4-(Benzyloxy)-1-bromo-2-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents at the 4-position.

  • Buchwald-Hartwig Amination: To introduce primary or secondary amines at the 4-position.

  • Grignard Reaction: To form an organometallic intermediate for subsequent reaction with electrophiles.

  • Lithiation: As an alternative to Grignard reagent formation for reaction with a wider range of electrophiles.

Q2: Which halogen is more reactive in cross-coupling reactions, bromine or chlorine?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations. The general order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl.

Q3: What are the main challenges when working with this starting material?

A3: Researchers may encounter several challenges, including:

  • Low Yields: Often due to suboptimal reaction conditions, catalyst deactivation, or competing side reactions.

  • Side Reactions: The most common side reaction is the cleavage of the benzyl ether protecting group (debenzylation), especially under harsh basic or acidic conditions, or during hydrogenolysis. Another potential side reaction is the formation of biphenyl impurities in Grignard reactions.[1]

  • Purification Difficulties: Separation of the desired product from starting material, debenzylated byproducts, or catalyst residues can be challenging.

Q4: How can I avoid debenzylation of the starting material or product?

A4: Cleavage of the benzyl ether is a common issue. To minimize this:

  • Use milder bases: In cross-coupling reactions, consider using bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu.

  • Control reaction temperature: Avoid excessively high temperatures.

  • Avoid certain reagents: Be cautious with Lewis acids like BBr₃ or BCl₃, which are known to cleave benzyl ethers.[2] Catalytic hydrogenolysis conditions (e.g., Pd/C, H₂) will also readily cleave the benzyl group.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the coupled product.

Potential Cause Troubleshooting Step
Inefficient Catalyst System Screen different palladium catalysts and phosphine ligands. For example, Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. Consider using more specialized ligands like SPhos or XPhos for challenging couplings.
Suboptimal Base The choice of base is crucial. Try a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.
Poor Solvent Choice A combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used. The ratio of organic to aqueous phase can affect the reaction.
Low Reaction Temperature While high temperatures can cause debenzylation, the reaction may not proceed at a sufficient rate if the temperature is too low. Gradually increase the temperature, for example from 80°C to 100°C, while monitoring for side product formation.

Issue: Significant amount of debenzylated byproduct.

Potential Cause Troubleshooting Step
Harsh Reaction Conditions Use a milder base (e.g., K₃PO₄). Lower the reaction temperature. Reduce the reaction time.
Incompatible Catalyst or Ligand Certain catalyst/ligand combinations may promote debenzylation. If this is observed, screen alternative catalytic systems.
Buchwald-Hartwig Amination

Issue: Incomplete conversion to the aminated product.

Potential Cause Troubleshooting Step
Catalyst Deactivation Use a higher catalyst loading or a more robust catalyst system. Pre-catalysts like (tBu₃P)₂Pd or G3/G4 palladacycles with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective.
Incorrect Base Strong, non-nucleophilic bases are typically required. NaOtBu is common, but if debenzylation is an issue, consider K₃PO₄ or Cs₂CO₃, although they may require higher temperatures.
Sterically Hindered Amine For bulky amines, specialized ligands designed for sterically demanding substrates may be necessary.

Issue: Formation of hydrodehalogenated byproduct (loss of bromine).

Potential Cause Troubleshooting Step
Presence of Water Ensure all reagents and solvents are anhydrous. Water can lead to protonolysis of the organopalladium intermediate.
β-Hydride Elimination If the amine has β-hydrogens, this can be a competing pathway. Optimizing the ligand and base combination can help to favor the desired reductive elimination.
Grignard Reaction

Issue: Failure to form the Grignard reagent.

Potential Cause Troubleshooting Step
Wet Glassware or Solvents Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[4]
Reaction Not Initiated Gentle heating may be required to initiate the reaction. Once started, it is often exothermic and may require cooling to maintain a gentle reflux.

Issue: Formation of a biphenyl impurity.

Potential Cause Troubleshooting Step
Coupling of Grignard Reagent with Unreacted Starting Material This side reaction is favored at higher concentrations of the aryl halide and elevated temperatures.[1] Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the starting material. Control the reaction temperature to avoid excessive heating.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring at a temperature ranging from 80-100°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Seal the vessel and purge with an inert gas.

  • Add a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv.).

  • Heat the reaction mixture with stirring at a temperature typically between 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify by column chromatography.

Data Summary

The following tables provide a summary of typical reaction conditions for related substrates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range
Pd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (2)Toluene/H₂O8085-99%
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10070-95%
PdCl₂(dppf) (3)-K₃PO₄ (3)DMF9075-98%

Table 2: Buchwald-Hartwig Amination Conditions for Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield Range
Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.4)Dioxane11080-95%
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10085-99%
BrettPhos Pd G3 (2)-K₃PO₄ (1.5)t-BuOH10090-99%

Visualizations

Troubleshooting_Yield_Improvement cluster_start Starting Point cluster_analysis Problem Analysis cluster_issues Identified Issues cluster_solutions Potential Solutions start Low Yield in Reaction analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis Begin Troubleshooting incomplete_conversion Incomplete Conversion analysis->incomplete_conversion Low starting material consumption side_products Side Products Formed analysis->side_products New spots/peaks observed optimize_catalyst Optimize Catalyst/Ligand incomplete_conversion->optimize_catalyst screen_base Screen Bases incomplete_conversion->screen_base adjust_temp Adjust Temperature/Time incomplete_conversion->adjust_temp debenzylation Debenzylation Detected side_products->debenzylation Mass consistent with loss of benzyl group side_products->optimize_catalyst Change selectivity milder_conditions Use Milder Conditions (Base, Temp) debenzylation->milder_conditions

Caption: Troubleshooting workflow for improving reaction yield.

Reaction_Selectivity reactant This compound C-Br C-Cl reaction_path Oxidative Addition reactant:bromo->reaction_path More Reactive reactant:chloro->reaction_path Less Reactive pd_catalyst Pd(0) Catalyst pd_catalyst->reaction_path bromo_path Selective reaction at C-Br (Favored Pathway) reaction_path->bromo_path chloro_path Reaction at C-Cl (Disfavored) reaction_path->chloro_path

Caption: Chemoselectivity in cross-coupling reactions.

References

Technical Support Center: Cross-Coupling of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 4-(benzyloxy)-1-bromo-2-chlorobenzene. The primary challenge with this substrate is achieving chemoselective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.

Frequently Asked Questions (FAQs)

Q1: Which bond is expected to react first in the cross-coupling of this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond and is expected to undergo oxidative addition to the palladium catalyst preferentially. Achieving high selectivity for the C-Br bond is the primary goal for the initial coupling step.

Q2: What are the most common side reactions observed during the cross-coupling of this substrate?

A2: Common side reactions include:

  • Homocoupling: Formation of a biaryl product from two molecules of the organometallic reagent or two molecules of the aryl halide.

  • Dehalogenation: Reduction of the C-Br or C-Cl bond, leading to the formation of 4-(benzyloxy)-2-chlorobenzene or 1-(benzyloxy)-3-bromobenzene. This can be influenced by the solvent, with solvents like dioxane and DMF sometimes promoting more dehalogenation than toluene.[3]

  • Loss of Selectivity: Reaction at the C-Cl bond in addition to the C-Br bond, leading to a mixture of mono- and di-substituted products. This is more likely to occur under harsh reaction conditions or with highly active catalysts designed for C-Cl bond activation.

  • Decomposition of Starting Material: Under harsh conditions, degradation of the starting material or product can occur.

Q3: Can I use the same catalyst system for Suzuki, Heck, and Sonogashira couplings with this substrate?

A3: While the general principles of palladium catalysis apply to all three reactions, the optimal catalyst system (palladium precursor and ligand) often varies. The choice of ligand is crucial for tuning the reactivity and stability of the catalyst to suit the specific reaction mechanism and coupling partners. It is recommended to screen a few catalyst systems for your specific reaction type to achieve the best results.

Troubleshooting Guides

Problem 1: Low Yield of the Mono-Coupled Product (at the C-Br position)
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-formed palladium catalyst. For Heck reactions, Pd(II) precursors like Pd(OAc)2 are often more efficient than Pd(0) complexes.
Incorrect Ligand Choice For selective C-Br coupling, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)3, PCy3, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) are often effective.[4]
Suboptimal Reaction Temperature Start with a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. Excessively high temperatures can lead to side reactions and catalyst decomposition.
Inefficient Base The choice of base is critical and reaction-dependent. For Suzuki couplings, carbonates (Cs2CO3, K2CO3) or phosphates (K3PO4) are common. For Heck and Sonogashira couplings, amines (e.g., Et3N, DIPEA) are often used.[5][6]
Poor Solvent Choice Toluene, dioxane, and DMF are common solvents. If dehalogenation is an issue in dioxane or DMF, switching to toluene may be beneficial.
Problem 2: Significant Formation of the Di-Coupled Product (Reaction at both C-Br and C-Cl)
Possible Cause Suggested Solution
Highly Active Catalyst The catalyst system may be too reactive and is activating the less reactive C-Cl bond. Consider using a less electron-rich or sterically smaller ligand.
High Reaction Temperature or Long Reaction Time Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC/LC-MS to stop the reaction once the mono-coupled product is maximized.
High Catalyst Loading Decrease the catalyst loading to reduce the overall catalytic activity.
Stoichiometry of Coupling Partner Use only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner to favor mono-substitution.
Problem 3: Significant Dehalogenation of the Starting Material
Possible Cause Suggested Solution
Slow Reductive Elimination If the reductive elimination step is slow, side reactions like dehalogenation can occur. Using a bulkier ligand can sometimes accelerate reductive elimination.[3]
Solvent Effects As noted, solvents like dioxane and DMF can sometimes promote dehalogenation. Switching to a less polar solvent like toluene may help.[3]
Presence of Protic Impurities Ensure all reagents and the solvent are dry, as water or other protic impurities can be a source of protons for dehalogenation.
Microwave Reactor Using a microwave reactor might enhance reaction kinetics and potentially reduce the time for side reactions like dehalogenation to occur.[3][7]

Catalyst and Ligand Selection for Chemoselective C-Br Coupling

The following table summarizes recommended catalyst systems for achieving selective cross-coupling at the C-Br bond of this compound.

Reaction Type Palladium Precursor Recommended Ligands Typical Base Typical Solvent
Suzuki-Miyaura Pd(OAc)2, Pd2(dba)3Buchwald-type ligands (XPhos, SPhos), bulky phosphines (PCy3, P(t-Bu)3)K2CO3, Cs2CO3, K3PO4Toluene, Dioxane, DMF/Water
Heck Pd(OAc)2, PdCl2Triphenylphosphine (PPh3), BINAP, PHOXEt3N, K2CO3, NaOAcDMF, NMP, Acetonitrile
Sonogashira Pd(PPh3)4, PdCl2(PPh3)2PPh3, Xantphos (often used with a copper co-catalyst like CuI)Et3N, DIPEATHF, Toluene, DMF

Experimental Protocols

Below are general experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent (e.g., toluene/water mixture).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Heck Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the alkene (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), and the ligand (if required, e.g., PPh3, 2-10 mol%).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et3N, 2.0 equiv.).

  • The reaction is heated (e.g., 100-140 °C) until completion.

  • Work-up and purification are performed similarly to the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPh3)2, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et3N, 2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • Work-up involves quenching with saturated aqueous NH4Cl, extraction with an organic solvent, and purification by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Reaction Type: Suzuki, Heck, or Sonogashira? start->reaction_type catalyst_screening Screen Initial Catalyst Systems (See Table for recommendations) reaction_type->catalyst_screening monitor_reaction Monitor Reaction Progress (TLC, GC/LC-MS) catalyst_screening->monitor_reaction analysis Analyze Product Mixture monitor_reaction->analysis success High Yield of Mono-Coupled Product analysis->success Desired Outcome troubleshoot Low Yield or Side Products analysis->troubleshoot Issues Detected troubleshoot_guide Consult Troubleshooting Guide: - Low Yield - Di-Coupling - Dehalogenation troubleshoot->troubleshoot_guide optimize Optimize Conditions: - Ligand - Temperature - Base - Solvent troubleshoot_guide->optimize optimize->monitor_reaction

Caption: Workflow for catalyst selection and optimization.

Troubleshooting_Logic start Problem Detected problem_type Identify Primary Issue start->problem_type low_yield Low Yield of Mono-Coupled Product problem_type->low_yield < 50% Conversion di_coupling Significant Di-Coupling problem_type->di_coupling > 10% Di-Coupled dehalogenation Significant Dehalogenation problem_type->dehalogenation > 10% Dehalogenated solution_low_yield Check Catalyst Activity Change Ligand/Base Increase Temperature low_yield->solution_low_yield solution_di_coupling Lower Temperature Reduce Catalyst Loading Use Less Reactive Ligand di_coupling->solution_di_coupling solution_dehalogenation Change Solvent (e.g., to Toluene) Use Bulkier Ligand Ensure Anhydrous Conditions dehalogenation->solution_dehalogenation

Caption: Logic diagram for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Reactions with 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-(Benzyloxy)-1-bromo-2-chlorobenzene. The sterically hindered and electron-rich nature of this substrate presents unique challenges in common cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings with this substrate is frequently due to the steric hindrance imposed by the ortho-chloro and benzyloxy groups, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. The electron-donating nature of the benzyloxy group can also slow down the initial oxidative addition of the palladium catalyst to the aryl halide bond.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. Consider using specialized ligands designed for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.

    • Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos), Josiphos-type ligands, or other bulky trialkylphosphine ligands can be effective.

    • Catalyst Systems: Pre-formed palladium complexes with these bulky ligands, or generating the active catalyst in situ, can improve performance.

  • Base and Solvent Optimization: The choice of base and solvent system is critical. Anhydrous conditions with certain bases may require trace amounts of water to be effective.

    • Bases: Potassium phosphate (K₃PO₄) is often a good choice for sterically hindered couplings. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.

    • Solvents: Aprotic polar solvents such as dioxane, toluene, or DMF are commonly used. A mixture of an organic solvent and water (e.g., toluene/water) can sometimes be beneficial.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the sterically hindered coupling. Monitor for potential decomposition of starting materials or products at elevated temperatures.

  • Boronic Acid Quality: Ensure the boronic acid is pure and not degraded. Boronic acids can dehydrate to form unreactive boroxines upon storage.

Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a bulky phosphine ligandOvercomes steric hindrance
Ligand SPhos, XPhos, or other Buchwald-type ligandsPromotes oxidative addition and reductive elimination
Base K₃PO₄ or Cs₂CO₃Effective for challenging couplings
Solvent Toluene, Dioxane, or THFCommon solvents for Suzuki reactions
Temperature 80-120 °CIncreased thermal energy can overcome activation barriers
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is stalling at low conversion. What adjustments can I make?

Answer:

Similar to Suzuki couplings, steric hindrance is a major obstacle in Buchwald-Hartwig aminations with this substrate. The bulky environment around the C-Br bond makes it difficult for the palladium catalyst to facilitate the C-N bond formation. Catalyst deactivation and improper base selection can also contribute to low yields.

Troubleshooting Steps:

  • Ligand Choice is Crucial: The success of a Buchwald-Hartwig amination heavily relies on the phosphine ligand. For sterically hindered aryl halides, bulky and electron-rich ligands are essential.

    • Recommended Ligands: Josiphos, BrettPhos, or other highly active Buchwald ligands are recommended. For certain amines, bidentate phosphine ligands like BINAP or dppf might be considered, though monodentate ligands often perform better with sterically congested substrates.

  • Base Selection: A strong, non-nucleophilic base is required. The choice of base can influence the reaction rate and catalyst stability.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective strong bases.

  • Solvent Considerations: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.

    • Recommended Solvents: Toluene, dioxane, or THF are standard choices.

  • Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve full conversion.

General Protocol for Buchwald-Hartwig Amination:

A general procedure involves adding the aryl halide, amine, base, palladium source (e.g., Pd₂(dba)₃), and ligand to a dry flask under an inert atmosphere (e.g., argon or nitrogen). The anhydrous solvent is then added, and the reaction is heated to the desired temperature (typically 80-110 °C) until completion.

Issue 3: Difficulty in Forming a Grignard Reagent

Question: I am trying to form a Grignard reagent from this compound, but the reaction is not initiating. What could be the problem?

Answer:

Grignard reagent formation requires stringent anhydrous conditions. The presence of even trace amounts of water can quench the reaction. The reactivity difference between the C-Br and C-Cl bonds is also a key factor. The C-Br bond is significantly more reactive and should selectively form the Grignard reagent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware must be thoroughly dried, either in an oven overnight or by flame-drying under vacuum.

    • Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF).

    • Magnesium: Use fresh magnesium turnings. It can be beneficial to crush them slightly before use to expose a fresh surface.

  • Initiation Techniques:

    • Mechanical Agitation: Vigorous stirring can help initiate the reaction.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.

    • Heat: Gentle heating with a heat gun can sometimes trigger the reaction. Once initiated, the reaction is typically exothermic and may require cooling.

  • Side Reactions: Be aware of potential Wurtz coupling, where two aryl groups couple together. This can be minimized by slow addition of the aryl halide to the magnesium suspension.

Experimental Workflow for Grignard Formation:

Caption: Workflow for Grignard reagent formation.

Visualizing Steric Hindrance

The diagram below illustrates the concept of steric hindrance in a palladium-catalyzed cross-coupling reaction with this compound. The bulky ortho substituents impede the approach of the palladium catalyst to the C-Br bond.

Caption: Steric hindrance from ortho groups impeding catalyst approach.

Technical Support Center: Debenzylation of 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the debenzylation of 4-(benzyloxy)-1-bromo-2-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the debenzylation of this compound?

A1: The primary desired product is 4-bromo-2-chlorophenol. However, due to the presence of halogen substituents, several byproducts can form, principally through dehalogenation. The most common byproducts include:

  • Monodehalogenated phenols: 4-Bromophenol (dechlorination) and 2-chlorophenol (debromination).

  • Didehalogenated phenol: Phenol (loss of both bromine and chlorine).

  • Toluene: Formed from the cleaved benzyl group.

  • Incomplete reaction: Unreacted this compound.

The formation of these byproducts is highly dependent on the reaction conditions, particularly the catalyst and hydrogen source used.[1][2]

Q2: Which methods are suitable for the debenzylation of this compound while minimizing dehalogenation?

A2: Several methods can be employed, with varying degrees of success in minimizing dehalogenation.

  • Catalytic Transfer Hydrogenation (CTH): This is often a preferred method as it can be milder than direct hydrogenation with H₂ gas.[1][3][4][5][6] Using ammonium formate as the hydrogen donor with a palladium on carbon (Pd/C) catalyst is a common approach.[1][3][4][5][6] Careful selection of the catalyst and reaction time is crucial to favor debenzylation over dehalogenation.

  • Lewis Acid-Mediated Debenzylation: Reagents like boron trichloride (BCl₃) can cleave the benzyl ether bond without the use of hydrogen, thus avoiding reductive dehalogenation. This method is advantageous when the substrate contains functional groups sensitive to reduction.

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation.[7][8] This approach is also suitable for substrates with reducible functional groups.[7][8]

Q3: How can I monitor the progress of the debenzylation reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a stain that visualizes phenols (like ferric chloride or potassium permanganate) can be helpful to see the appearance of the product. HPLC is a more quantitative method to track the disappearance of the starting material and the appearance of the product and byproducts.

Troubleshooting Guides

Problem 1: The debenzylation reaction is incomplete, and a significant amount of starting material remains.

  • Possible Cause 1: Inactive Catalyst (for Catalytic Transfer Hydrogenation). The Pd/C catalyst may be old or have reduced activity.

    • Solution: Use fresh, high-quality Pd/C. Ensure the catalyst is handled under an inert atmosphere if it is a pre-reduced type.

  • Possible Cause 2: Insufficient Hydrogen Donor (for CTH). The amount of ammonium formate or other hydrogen donor may be insufficient.

    • Solution: Increase the molar equivalents of the hydrogen donor. Typically, a significant excess is used.

  • Possible Cause 3: Low Reaction Temperature. The reaction may be too slow at the current temperature.

    • Solution: If using CTH with ammonium formate in methanol, gently refluxing the reaction mixture can increase the reaction rate.[1] For other methods, consult the literature for optimal temperature ranges.

  • Possible Cause 4: Catalyst Poisoning. Trace impurities in the starting material or solvent can poison the palladium catalyst.

    • Solution: Ensure the starting material is pure and use high-purity, dry solvents.

Problem 2: Excessive formation of dehalogenated byproducts.

  • Possible Cause 1: Overly Active Catalyst or Prolonged Reaction Time. A highly active catalyst or allowing the reaction to proceed for too long can lead to the reduction of the C-Cl and C-Br bonds.

    • Solution: Reduce the catalyst loading or use a less active form of Pd/C. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. A study on a similar substrate showed that a 10% Pd/C catalyst gave better selectivity than a 3% Pd/C catalyst, which led to over-reduction.[2]

  • Possible Cause 2: Reaction Conditions Favoring Dehalogenation. The choice of solvent and pH can influence the selectivity.

    • Solution: Consider switching to a non-reductive debenzylation method like using BCl₃ or DDQ if dehalogenation remains a significant issue.

Data Presentation

Table 1: Comparison of Debenzylation Methods for Halogenated Aryl Benzyl Ethers

MethodReagents & Typical ConditionsAdvantagesDisadvantages & Potential Byproducts
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate, Methanol, RefluxMild conditions, readily available reagents, generally good yields.[1][3][4][5][6]Primary risk of dehalogenation (dechlorination and/or debromination).[2] Over-reduction to phenol is possible with prolonged reaction times.
Lewis Acid Cleavage BCl₃, Dichloromethane, Low TemperatureAvoids reductive dehalogenation, highly chemoselective.Stoichiometric amounts of a strong Lewis acid are required, which can be harsh for other sensitive functional groups.
Oxidative Cleavage DDQ, Dichloromethane/Water, Room Temp.[7][8]Avoids reductive dehalogenation, mild conditions.[7][8]Stoichiometric or catalytic amounts of an expensive oxidant are needed. May not be suitable for substrates with other oxidizable groups.

Experimental Protocols

Catalytic Transfer Hydrogenation using Ammonium Formate

This is a general procedure that should be optimized for the specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound (1 equivalent).

  • Solvent and Catalyst: Add methanol as the solvent (a concentration of ~0.1-0.2 M is a good starting point). To this solution, add 10% Palladium on Carbon (typically 10-20% by weight of the substrate).

  • Hydrogen Donor: While stirring the suspension, add ammonium formate (3-5 equivalents) in one portion.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

Debenzylation_Pathway start This compound product 4-Bromo-2-chlorophenol (Desired Product) start->product Debenzylation toluene Toluene start->toluene + byproduct1 2-Chlorophenol (Debromination) product->byproduct1 Dehalogenation (-Br) byproduct2 4-Bromophenol (Dechlorination) product->byproduct2 Dehalogenation (-Cl) byproduct3 Phenol (Didehalogenation) byproduct1->byproduct3 Dehalogenation (-Cl) byproduct2->byproduct3 Dehalogenation (-Br)

Caption: Reaction pathway for the debenzylation of this compound and potential side reactions.

Troubleshooting_Workflow start Start Debenzylation Reaction check_completion Monitor Reaction by TLC/HPLC. Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Check catalyst activity - Increase hydrogen donor - Increase temperature - Check for impurities incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction analyze_byproducts Analyze product mixture for byproducts. Is byproduct formation acceptable? complete->analyze_byproducts high_byproducts High Level of Byproducts analyze_byproducts->high_byproducts No acceptable_byproducts Acceptable Purity analyze_byproducts->acceptable_byproducts Yes troubleshoot_byproducts Troubleshoot: - Reduce reaction time - Lower catalyst loading - Change catalyst type - Switch to non-reductive method high_byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Re-run Reaction purify Purify Product acceptable_byproducts->purify

References

Technical Support Center: 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of 4-(benzyloxy)-1-bromo-2-chlorobenzene under common reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the benzyloxy protecting group in this compound?

A1: The benzyloxy group is a robust protecting group for phenols and is stable to a wide range of non-reductive and non-strongly acidic conditions. It is generally stable to bases such as alkali metal hydroxides, carbonates (e.g., K₂CO₃, Cs₂CO₃), and alkoxides (e.g., NaOtBu) at moderate temperatures. However, it is susceptible to cleavage under the following conditions:

  • Strong Acids: Cleavage can occur in the presence of strong acids.

  • Catalytic Hydrogenation: The benzyl C-O bond is readily cleaved by hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1]

  • Birch Reduction: Dissolving metal reductions, such as the Birch reduction (Na/NH₃), will cleave the benzyl ether.[2]

  • Oxidative Cleavage: Certain oxidizing agents can cleave the benzyl ether.

Q2: I am performing a palladium-catalyzed cross-coupling reaction. Is there a risk of debenzylation?

A2: Yes, while generally stable, palladium-catalyzed debenzylation can occur, particularly under certain conditions. The risk increases with:

  • Presence of a Hydride Source: If a hydride source is present in the reaction mixture, even inadvertently, reductive cleavage of the benzyl ether can be catalyzed by the palladium catalyst.[3][4]

  • Elevated Temperatures: Higher reaction temperatures can promote debenzylation as a side reaction.

  • Choice of Ligand and Palladium Source: Some palladium complexes and ligands may have a higher propensity to catalyze hydrogenolysis.

To minimize this risk, ensure anhydrous conditions and a thoroughly inert atmosphere to prevent the formation of palladium hydrides. If debenzylation is observed, consider lowering the reaction temperature or screening different palladium precatalysts and ligands.

Q3: In cross-coupling reactions, which halide, bromine or chlorine, is expected to react first?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for chemoselective cross-coupling at the C-Br position while leaving the C-Cl bond intact. This selectivity is based on the relative bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue 1.1: Low yield of the desired cross-coupling product and recovery of starting material.

Potential Cause Troubleshooting Step
Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more readily activated.
Inefficient baseEnsure the base is anhydrous and of high purity. For boronic acids, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C. Monitor for the appearance of side products.
Boronic acid decompositionUse a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the quality of the boronic acid.

Issue 1.2: Observation of a debenzylated side product.

Potential Cause Troubleshooting Step
Palladium-catalyzed hydrogenolysisEnsure the reaction is performed under strictly anhydrous and inert conditions. Use high-purity, degassed solvents.
High reaction temperatureAttempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of a hydrogen sourceAvoid solvents that can act as hydrogen donors at high temperatures (e.g., isopropanol).

Issue 1.3: Formation of homocoupling product of the boronic acid.

| Potential Cause | Troubleshooting Step | | Presence of oxygen | Thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen). | | Inefficient transmetalation | Consider the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic solvent system. |

Buchwald-Hartwig Amination Reactions

Issue 2.1: Incomplete conversion or no reaction.

Potential Cause Troubleshooting Step
Inappropriate ligandThe choice of ligand is critical. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. However, for the more reactive C-Br bond, a wider range of ligands may be effective.
Base strengthA strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically required. Ensure the base is fresh and anhydrous.
Catalyst inhibitionThe amine substrate or product may inhibit the catalyst. Using a higher catalyst loading or a different ligand may be necessary.

Issue 2.2: Debenzylation of the starting material or product.

Potential Cause Troubleshooting Step
High temperature and prolonged reaction timeOptimize the reaction to run at the lowest possible temperature for the shortest time necessary for complete conversion of the starting material.
Reaction with the baseWhile generally stable, prolonged exposure to strong bases at high temperatures can lead to some degradation.
Organometallic Reagent Formation (Grignard and Organolithium)

Issue 3.1: Failure to form the Grignard or organolithium reagent.

Potential Cause Troubleshooting Step
Presence of moisture or oxygenUse oven-dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere.
Inactive magnesiumActivate the magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring prior to the addition of the aryl halide.
Low temperature for lithiationWhile lithiation is often performed at low temperatures to prevent side reactions, the initial halogen-metal exchange may require a slightly higher temperature to initiate.

Issue 3.2: Formation of side products.

Potential Cause Troubleshooting Step
Wurtz couplingAdd the solution of this compound slowly to the magnesium turnings or organolithium reagent to maintain a low concentration of the aryl halide.
Reaction at the benzylic positionFor lithiation, using a strong, non-nucleophilic base like LDA at low temperatures can favor aromatic C-H deprotonation over reaction at the benzylic position. However, with n-BuLi or t-BuLi, halogen-metal exchange at the C-Br bond is expected to be the dominant pathway. The benzyloxy group can act as a directed metalation group, potentially leading to lithiation at the ortho position of the benzyloxy group.[1][5]

Experimental Protocols

Representative Protocol for Chemoselective Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) is dissolved in a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water). A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is added. The mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Protocol for Chemoselective Buchwald-Hartwig Amination

To a solution of this compound (1.0 equiv) and an amine (1.2 equiv) in a dry, degassed solvent (e.g., toluene or dioxane), a strong base such as NaOtBu (1.4 equiv) is added. A palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., a biarylphosphine ligand) are then added. The reaction mixture is heated under an inert atmosphere until complete consumption of the starting material. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound + Arylboronic Acid reagents_suzuki Pd Catalyst, Base, Solvent start_suzuki->reagents_suzuki 1 reaction_suzuki Heating under Inert Atmosphere reagents_suzuki->reaction_suzuki 2 workup_suzuki Aqueous Workup reaction_suzuki->workup_suzuki 3 purification_suzuki Column Chromatography workup_suzuki->purification_suzuki 4 product_suzuki Coupled Product purification_suzuki->product_suzuki 5 start_buchwald This compound + Amine reagents_buchwald Pd Catalyst, Ligand, Base, Solvent start_buchwald->reagents_buchwald 1 reaction_buchwald Heating under Inert Atmosphere reagents_buchwald->reaction_buchwald 2 workup_buchwald Filtration reaction_buchwald->workup_buchwald 3 purification_buchwald Column Chromatography workup_buchwald->purification_buchwald 4 product_buchwald Aminated Product purification_buchwald->product_buchwald 5

Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

chemoselectivity substrate This compound pd_catalyst Pd(0) Catalyst substrate->pd_catalyst oxidative_addition_br Oxidative Addition at C-Br pd_catalyst->oxidative_addition_br More Favorable oxidative_addition_cl Oxidative Addition at C-Cl pd_catalyst->oxidative_addition_cl Less Favorable intermediate_br Aryl-Pd(II)-Br Intermediate oxidative_addition_br->intermediate_br intermediate_cl Aryl-Pd(II)-Cl Intermediate oxidative_addition_cl->intermediate_cl coupling_product Cross-Coupling Product intermediate_br->coupling_product Cross-Coupling stability_summary cluster_stable Generally Stable To cluster_unstable Potential Instability/Side Reactions compound This compound bases Weak to Moderate Bases (K2CO3, Cs2CO3, K3PO4) compound->bases nucleophiles Many Nucleophiles compound->nucleophiles mild_acids Mild Acidic Conditions compound->mild_acids strong_acids Strong Acids compound->strong_acids hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) compound->hydrogenation birch Birch Reduction compound->birch strong_bases Strong Bases at High Temp. compound->strong_bases Caution pd_catalysis Pd Catalysis with Hydride Source compound->pd_catalysis Caution

References

Analytical techniques for monitoring 4-(Benzyloxy)-1-bromo-2-chlorobenzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(benzyloxy)-1-bromo-2-chlorobenzene. The content is designed to address specific issues that may be encountered during experimental work.

General FAQs

Q1: What are the most common analytical techniques for monitoring reactions involving this compound?

A1: The most common analytical techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required (e.g., reaction progress, purity, structure confirmation).

Q2: How can I determine the starting material's purity before beginning my reaction?

A2: The purity of this compound can be assessed using HPLC or GC-MS. A high-purity standard (≥95%) is recommended for reproducible results.[1] NMR spectroscopy can also be used to confirm the structure and identify any significant impurities.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePossible CauseSuggested Solution
No or low conversion to product Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling and storage to prevent deactivation.
Poorly degassed solvent/reagentsDegas the solvent and reagents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen). Oxygen can deactivate the palladium catalyst.
Incorrect base or insufficient amountThe choice of base is crucial.[3] For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous and used in the correct stoichiometric amount.
Formation of side products (e.g., homocoupling of boronic acid) Presence of oxygenRigorously exclude oxygen from the reaction mixture.
Reaction temperature is too highOptimize the reaction temperature. High temperatures can sometimes promote side reactions.
Debromination or dechlorination of starting material Presence of a hydrogen source and catalyst decompositionEnsure the reaction is run under anhydrous conditions and that the catalyst system is stable.
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., acetonitrile).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak over time.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Prepare Reagents (Aryl Halide, Boronic Acid, Base) reaction_setup Combine Reagents, Solvent, and Catalyst under Inert Atmosphere reagents->reaction_setup solvent Degas Solvent solvent->reaction_setup catalyst Prepare Catalyst Solution (Pd source + Ligand) catalyst->reaction_setup heating Heat Reaction to Specified Temperature reaction_setup->heating monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) heating->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound allows for the creation of a new carbon-carbon bond.[4][5]

Troubleshooting Guide: Grignard Reactions
IssuePossible CauseSuggested Solution
Grignard reagent fails to form Wet glassware or solventEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Inactive magnesiumUse fresh magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle to expose a fresh surface. A small crystal of iodine can be used as an initiator.[4]
Low yield of the desired product Grignard reagent is basic and may be quenched by acidic protonsEnsure the electrophile is not acidic. Protect any acidic functional groups before the reaction.
Competing reaction at the chloro- positionThe bromo- position is generally more reactive for Grignard formation. However, some reaction at the chloro- position may occur, especially at higher temperatures.[5]
Experimental Protocol: GC-MS Monitoring of a Grignard Reaction
  • Sample Preparation: Carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere. Quench the aliquot with a solution of an internal standard in a suitable solvent (e.g., dodecane in THF).

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).

    • Carrier Gas: Helium.

    • MS Detector: Electron ionization (EI) mode.

  • Analysis: Monitor the disappearance of the this compound peak. The Grignard reagent itself is not directly observed but its formation can be inferred from the consumption of the starting material.

Visualization: Grignard Reaction Troubleshooting Logic

Grignard_Troubleshooting start Reaction Fails to Initiate check_moisture Check for Moisture? (Wet Glassware/Solvent) start->check_moisture check_mg Check Magnesium Activity? start->check_mg dry_system Thoroughly Dry Glassware and Use Anhydrous Solvent check_moisture->dry_system Yes activate_mg Activate Magnesium (Grinding, Iodine) check_mg->activate_mg Yes Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_ii Ar-Pd(II)(X)L_n pd0->pd_ii Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)(NR₂)L_n pd_ii->pd_amide + R₂NH, - HX amine_coordination Amine Coordination (R₂NH) pd_amide->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

References

Common impurities in commercial 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-(Benzyloxy)-1-bromo-2-chlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound is typically synthesized via a Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with benzyl bromide or benzyl chloride.[1] Consequently, common impurities often originate from the starting materials and the reaction process itself. These can include:

  • Unreacted Starting Materials:

    • 4-Bromo-2-chlorophenol

    • Benzyl bromide or benzyl chloride

  • Isomeric Impurities:

    • 1-(Benzyloxy)-2-bromo-4-chlorobenzene and other positional isomers may be present if the 4-bromo-2-chlorophenol starting material contains isomeric impurities such as 2-bromo-4-chlorophenol. The bromination of 2-chlorophenol can sometimes yield a mixture of isomers, including the 6-bromo-2-chlorophenol byproduct.[2]

  • Side-Reaction Products:

    • Dibenzyl ether, formed from the self-condensation of benzyl alcohol (a potential impurity in benzyl bromide).

  • Related Synthetic Impurities:

    • Impurities from the benzylating agent, such as o- and p-bromotoluene, which can be found in technical grade benzyl bromide.

  • Degradation Products:

    • 4-Bromo-2-chlorophenol may be observed due to the debenzylation of the final product under certain conditions (e.g., acidic or basic environments, or during analysis).

Q2: I am observing an unexpected peak in my HPLC/GC analysis of this compound. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here are the recommended steps:

  • Analyze the Peak Shape: A broad or tailing peak might suggest issues with the chromatography method itself, such as an inappropriate mobile phase or column degradation.

  • Spiking Experiments: Sequentially add small amounts of the likely impurities (starting materials, potential isomers) to your sample and re-analyze. An increase in the area of the unknown peak indicates the identity of that impurity.

  • Mass Spectrometry (MS) Analysis: If your HPLC or GC is coupled to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a powerful tool for identification.

  • Review the Synthesis Route: Consider the synthetic pathway of your commercial material. This will help you predict potential byproducts and unreacted starting materials.

Q3: My batch of this compound has a slight yellow tint. Is this indicative of a specific impurity?

A3: While pure this compound is typically a white to off-white solid, a yellowish color can indicate the presence of impurities. This coloration could be due to trace amounts of oxidized phenolic species or other chromophoric byproducts from the synthesis. While a slight tint may not always impact the performance in subsequent reactions, it is advisable to assess the purity by an analytical technique like HPLC or GC-MS to ensure it meets the requirements of your experiment.

Data Presentation: Common Impurities

The following table summarizes potential impurities in commercial this compound, their likely sources, and their molecular weights.

Impurity NameCommon SourceMolecular Weight ( g/mol )
4-Bromo-2-chlorophenolUnreacted starting material207.45
Benzyl BromideUnreacted starting material171.03
Dibenzyl EtherSide-reaction of benzylating agent198.26
1-(Benzyloxy)-2-bromo-4-chlorobenzeneIsomeric starting material297.57
6-Bromo-2-chlorophenolIsomeric starting material207.45
o-BromotolueneImpurity in benzyl bromide171.03
p-BromotolueneImpurity in benzyl bromide171.03

Experimental Protocols

GC-MS Method for Impurity Profiling

This section provides a general Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for the analysis of this compound and its common volatile impurities.

1. Instrumentation:

  • Gas Chromatograph equipped with a Mass Selective Detector (MSD).

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

5. Analysis and Interpretation:

  • The retention times of the peaks can be compared to those of authentic standards of the potential impurities.

  • The mass spectra of the observed peaks can be compared to library spectra (e.g., NIST) for tentative identification.

Mandatory Visualization

Below is a troubleshooting workflow for identifying an unknown peak in the analysis of this compound.

G start Unexpected Peak Observed in Chromatogram check_shape Assess Peak Shape (Symmetric, Tailing, Fronting?) start->check_shape is_bad_shape Poor Peak Shape check_shape->is_bad_shape troubleshoot_method Troubleshoot LC/GC Method - Check column health - Adjust mobile/carrier gas flow - Optimize temperature is_bad_shape->troubleshoot_method Yes good_shape Good Peak Shape is_bad_shape->good_shape No spiking Perform Spiking Experiments with Potential Impurities good_shape->spiking peak_increase Peak Area Increases? spiking->peak_increase impurity_identified Impurity Identified peak_increase->impurity_identified Yes no_increase No Increase peak_increase->no_increase No ms_analysis Perform MS Analysis (Determine Molecular Weight) no_increase->ms_analysis mw_match MW Matches Known Impurity? ms_analysis->mw_match mw_match->impurity_identified Yes unknown_impurity Potential Unknown Impurity - Further structural elucidation needed (e.g., NMR, IR) mw_match->unknown_impurity No

Caption: Troubleshooting workflow for impurity identification.

References

Validation & Comparative

Navigating Selective Cross-Coupling: A Comparative Guide to 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds. This guide provides a comparative analysis of 4-(Benzyloxy)-1-bromo-2-chlorobenzene against other aryl halides in this critical reaction, offering insights into its reactivity and synthetic potential. While direct experimental data for this compound is not extensively available in the reviewed literature, this guide draws upon established principles and data from structurally analogous compounds to provide a robust predictive comparison.

The defining characteristic of this compound in the context of Suzuki coupling is the presence of two distinct halogen substituents: bromine and chlorine. The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1] This differential reactivity allows for selective functionalization, with the more labile carbon-bromine (C-Br) bond reacting preferentially over the stronger carbon-chlorine (C-Cl) bond. This chemoselectivity is crucial for synthetic strategies that require sequential modifications of the aromatic ring.

Performance Comparison in Suzuki Coupling

To illustrate the expected reactivity of this compound, we can examine the performance of other bromochlorinated aromatic compounds in Suzuki coupling reactions. The following table summarizes experimental data from the literature for the selective coupling at the C-Br bond in various substrates.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O2>95%[2]
1-Bromo-3-chlorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O2>95%[2]
1-Bromo-2-chlorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O2>95%[2]
1-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O293%[2]
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O48~90%[3]

Based on these examples, it is highly probable that the Suzuki coupling of this compound with an arylboronic acid will proceed with high selectivity at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations. The electron-donating nature of the benzyloxy group is not expected to significantly hinder the reactivity of the C-Br bond in this context.

Experimental Protocols

The following provides a detailed, representative experimental protocol for the selective Suzuki-Miyaura cross-coupling of a bromochlorobenzene, adapted from established literature.[2]

General Procedure for the Selective Suzuki-Miyaura Coupling:

A mixture of the bromochlorobenzene (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 mmol, 0.4 mol%) is placed in a reaction vessel. Cesium carbonate (Cs₂CO₃, 2.0 mmol) is then added, followed by a mixture of toluene (3.0 mL) and water (0.3 mL). The vessel is sealed and the mixture is stirred at 80 °C for 2 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired selectively coupled product.

Workflow and Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Workflow A Aryl Halide (Ar-X) E Oxidative Addition A->E B Boronic Acid (R-B(OH)2) G Transmetalation B->G C Pd(0) Catalyst C->E D Base D->G F Ar-Pd(II)-X E->F F->G H Ar-Pd(II)-R G->H I Reductive Elimination H->I I->C Regenerated Pd(0) J Coupled Product (Ar-R) I->J K Catalyst Regeneration

Figure 1. General workflow of the Suzuki-Miyaura cross-coupling reaction.

The process begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. In the case of this compound, this step is expected to occur selectively at the C-Br bond. Following this, transmetalation with the boronic acid, activated by a base, occurs, where the organic group from the boron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst.

References

Selective Reactivity of Halogens in 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the differential reactivity of various functional groups within a single molecule is paramount for designing efficient and selective synthetic routes. This guide provides a detailed comparison of the reactivity of the bromine and chlorine substituents in 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a versatile building block in organic synthesis. The inherent differences in the carbon-halogen bond strengths and their behavior in common cross-coupling reactions allow for selective functionalization, a key strategy in the synthesis of complex molecules.

Comparative Reactivity Analysis

The reactivity of aryl halides in many common synthetic transformations follows a well-established trend, with the carbon-bromine (C-Br) bond being more reactive than the carbon-chlorine (C-Cl) bond. This difference is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the better leaving group ability of the bromide anion.[1][2][3] In the context of this compound, this differential reactivity allows for selective reactions at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

This selectivity is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as in the formation of Grignard reagents.[4][5][6] The oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster than its addition to the C-Cl bond, forming the basis for chemoselective transformations.

Quantitative Data Summary

Reaction TypeReactivity of C-Br BondReactivity of C-Cl BondSelectivity for C-BrSupporting Evidence / Analogous Reactions
Suzuki-Miyaura Coupling HighLowHighSelective coupling at the C-Br bond of 1-bromo-4-chlorobenzene derivatives is a common strategy.[7][8] The general reactivity order for aryl halides is I > Br > OTf >> Cl.
Buchwald-Hartwig Amination HighLowHighPalladium-catalyzed amination generally proceeds preferentially at the C-Br bond over the C-Cl bond under controlled conditions.[4][9]
Grignard Reagent Formation Moderate to HighVery LowHighGrignard reagents are readily formed from aryl bromides, while the formation from aryl chlorides often requires harsher conditions or initiators.[6][10] An experiment with 1-bromo-4-chlorobenzene showed selective Grignard formation at the C-Br position.[6][11]
Nucleophilic Aromatic Substitution LowVery LowModerateBoth are generally unreactive unless activated by strong electron-withdrawing groups. The C-Br bond is slightly more labile.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that exploit the differential reactivity of the halogens in this compound.

Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is designed for the selective cross-coupling of an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃·HBF₄ (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-(benzyloxy)-2-chloro-biphenyl derivative.

Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol describes the selective amination at the C-Br position of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(dba)₂ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • This compound (1.0 mmol) and the amine (1.2 mmol) are added to the flask.

  • The reaction vessel is sealed and heated to 100 °C with stirring. The reaction is monitored by TLC or GC-MS.

  • After the reaction is complete, it is cooled to room temperature, and the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-aryl product.

Visualization of Selective Reactivity

The following diagrams illustrate the logical relationship in the selective functionalization of this compound.

G cluster_0 Selective Reaction Pathways A This compound E Selective C-Br Bond Activation A->E Lower C-Br Bond Energy B Suzuki-Miyaura Coupling (Pd catalyst, Base, ArB(OH)2) F Mono-arylated Product (C-Cl bond intact) B->F C Buchwald-Hartwig Amination (Pd catalyst, Base, R2NH) G Mono-aminated Product (C-Cl bond intact) C->G D Grignard Formation (Mg, Ether) H Aryl Grignard Reagent (C-Cl bond intact) D->H E->B E->C E->D

Caption: Selective functionalization at the C-Br bond.

G cluster_1 Experimental Workflow for Selective Suzuki Coupling start Start: Reactants & Catalyst step1 Combine Reactants: 4-(BnO)-Ph(Br)Cl, ArB(OH)2, Base, Pd Catalyst start->step1 step2 Reaction under Inert Atmosphere (Heat to 80-100 °C) step1->step2 step3 Reaction Monitoring (TLC or GC-MS) step2->step3 step4 Workup: Quench, Extract, Dry step3->step4 Reaction Complete step5 Purification: Column Chromatography step4->step5 end Product: 4-(BnO)-Ph(Ar)Cl step5->end

Caption: Workflow for selective Suzuki-Miyaura coupling.

References

A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-1-bromo-2-chlorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, 4-(benzyloxy)-1-bromo-2-chlorobenzene serves as a key building block. Its utility stems from the presence of ortho- and para-directing benzyloxy and chloro groups, alongside a reactive bromo substituent, making it a versatile substrate for various cross-coupling reactions. However, the efficiency of these reactions and the availability of starting materials can necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data from analogous systems and detailed reaction protocols.

Alternative Reagents: A Comparative Overview

The primary alternatives to the bromo-chloro derivative involve modifications at the 1-position, replacing the bromine atom with other leaving groups or functional groups suitable for cross-coupling. These alternatives offer different reactivity profiles, potentially enabling milder reaction conditions, improved yields, or selectivity in complex syntheses. The main alternatives considered in this guide are:

  • 4-(Benzyloxy)-2-chlorophenyl trifluoromethanesulfonate (Triflate): Triflates are excellent leaving groups, often exhibiting higher reactivity than bromides in palladium-catalyzed cross-coupling reactions. This can lead to faster reaction times and lower catalyst loadings.

  • 4-(Benzyloxy)-2-chloroaniline: The amino group can be converted to a diazonium salt and subsequently to other functionalities, or it can directly participate in certain coupling reactions. It is a readily available starting material for the synthesis of other derivatives.

  • 4-(Benzyloxy)-2-chlorophenol: The phenolic hydroxyl group can be used in Ullmann-type C-O coupling reactions to form diaryl ethers.

The choice of reagent will depend on the specific transformation, the desired product, and the overall synthetic strategy. The following sections provide a detailed comparison of the performance of these alternatives in key cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the aryl halide or triflate is a critical factor in the success of this reaction. While direct comparative data for the 4-(benzyloxy)-2-chloro substituted system is scarce in the literature, general reactivity trends can be extrapolated from model systems. Typically, the order of reactivity for the leaving group is I > OTf > Br >> Cl.[1]

Table 1: Comparison of Aryl Halides and Triflates in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzenePd(OAc)₂ / PPh₃Na₂CO₃n-propanol/waterReflux1~95%[2]
ChlorobenzenePATP-stabilized Pd nanoparticlesK₂CO₃Water801296%[3]
Phenyl triflatePd(OAc)₂ / PCy₃K₃PO₄TolueneRT24~90%[4]

Note: The data presented is for model compounds and serves to illustrate general reactivity trends.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) is placed in a reaction vessel under an inert atmosphere. A solution of K₃PO₄ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added. The reaction mixture is then heated to 80-100 °C and monitored by TLC or GC-MS until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the nature of the leaving group on the aryl electrophile plays a significant role in the reaction efficiency. Aryl triflates and bromides are generally more reactive than aryl chlorides. 4-(Benzyloxy)-2-chloroaniline can also be considered a precursor for amination reactions, where the existing amino group can be further functionalized.

Table 2: Comparison of Aryl Halides and Triflates in Buchwald-Hartwig Amination with Aniline

Aryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene802~98%[6]
Chlorobenzeneγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater802492%[7][8]
Phenyl triflatePd(OAc)₂ / X-PhosCs₂CO₃Toluene10018High[9]

Note: The data presented is for model compounds and serves to illustrate general reactivity trends.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

In a glovebox, an oven-dried vial is charged with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol). The vial is sealed, and the appropriate solvent (e.g., toluene, 2 mL) is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is then purified by flash chromatography.

Performance in Heck Reaction

The Heck reaction couples aryl halides or triflates with alkenes. The reactivity trend of the leaving group is similar to other palladium-catalyzed cross-coupling reactions (I > Br ≈ OTf > Cl).

Table 3: Comparison of Aryl Halides in Heck Reaction with Styrene

Aryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzenePd(OAc)₂K₂CO₃TAAIL1401~95%[10]
IodobenzenePdCl₂(TDA)₂/GONa₂CO₃NMP423K3High[11]
4-ChloroanisolePd complexK₂CO₃DMF/Water12012Moderate[12]

Note: The data presented is for model compounds and serves to illustrate general reactivity trends.

Experimental Protocol: Heck Reaction of an Aryl Bromide

A mixture of the aryl bromide (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (2 mol%), a suitable ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol) in a sealed tube is heated at 100 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired stilbene derivative.[13][14][15]

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides or triflates and terminal alkynes. The reactivity of the electrophile follows the general trend I > OTf > Br > Cl.

Table 4: Comparison of Aryl Halides in Sonogashira Coupling with Phenylacetylene

Aryl ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT0.5~95%
BromobenzeneNi(acac)₂ / (Ph₂P)₂py / CuIEt₃NDMF100-Good
4-ChlorotoluenePd catalystKOH-802456%[16]

Note: The data presented is for model compounds and serves to illustrate general reactivity trends.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide

To a solution of the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (5 mol%) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) under an inert atmosphere. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide, until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[9][11]

Performance in Ullmann Coupling

The Ullmann condensation is a classical method for forming C-O bonds, typically by coupling an aryl halide with a phenol in the presence of a copper catalyst. 4-(Benzyloxy)-2-chlorophenol is a direct precursor for this reaction. The reactivity of aryl halides in the Ullmann reaction generally follows the order I > Br > Cl.[17][18]

Table 5: Comparison of Aryl Halides in Ullmann-type C-O Coupling

Aryl HalidePhenolCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl IodidePhenolCuI / ligandCs₂CO₃NMP110High[19]
Aryl Bromidep-cresolCuIPPh₃K₂CO₃Toluene110Moderate[20]
Aryl ChloridePhenolCu-NPsCs₂CO₃DMF120Low to Good[17]

Note: The data presented is for model compounds and serves to illustrate general reactivity trends.

Experimental Protocol: Ullmann Condensation of a Phenol

A mixture of the aryl halide (1.0 mmol), 4-(benzyloxy)-2-chlorophenol (1.2 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a high-boiling solvent (e.g., DMF or DMAc) is heated at a high temperature (typically 120-160 °C) under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[21][19]

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR')Ln Ar-Pd(II)(OR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR')Ln Ligand Exchange (Base) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR')Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OR)2 Ar'B(OR)2 Base Base

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) [Ar-Pd(II)(HNR'R'')Ln]+X- [Ar-Pd(II)(HNR'R'')Ln]+X- Ar-Pd(II)(X)Ln->[Ar-Pd(II)(HNR'R'')Ln]+X- Amine Coordination Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln [Ar-Pd(II)(HNR'R'')Ln]+X-->Ar-Pd(II)(NR'R'')Ln Deprotonation (Base) Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Base Base

Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

While this compound remains a valuable and widely used reagent, several alternatives offer distinct advantages in specific cross-coupling reactions. Aryl triflates often provide higher reactivity, potentially leading to milder conditions and improved yields. Aryl chlorides, although generally less reactive, are often more cost-effective and readily available. Phenol and aniline derivatives of the same scaffold open up possibilities for C-O and C-N bond formations through Ullmann and Buchwald-Hartwig type reactions, respectively.

The selection of the optimal reagent will be dictated by the specific synthetic challenge, including the nature of the coupling partners, desired yield, and economic considerations. The experimental protocols and comparative data from model systems provided in this guide offer a foundation for researchers to make informed decisions and to optimize their synthetic strategies. Further investigation into the direct comparison of these specific reagents is warranted to provide a more definitive guide to their relative performance.

References

Navigating the Reactivity of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of polyfunctionalized aromatic compounds is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions involving 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a versatile building block in organic synthesis. By examining the mechanistic principles and presenting experimental data from analogous systems, this document serves as a practical resource for predicting and optimizing reaction outcomes.

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This inherent reactivity difference allows for selective functionalization at the C1 position, leaving the C2 position available for subsequent transformations. This guide explores this selectivity in the context of three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Comparative Analysis of Cross-Coupling Reactions

While specific experimental data for this compound is not extensively available in the public domain, we can infer its reactivity from studies on structurally similar compounds, such as 1-bromo-4-methoxybenzene and other bromochloroarenes. The following tables summarize typical reaction conditions and yields for the selective mono-arylation, -vinylation, and -amination at the C-Br bond of these analogous substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the case of bromochloroarenes, selective coupling at the C-Br bond is readily achieved.

Aryl Halide AnalogueCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂ (0.5)SPhos (1.0)K₃PO₄Toluene/H₂O1001898
1-Bromo-2-chlorobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295
1-Bromo-4-chlorobenzene4-Methylphenylboronic acidPdCl₂(dppf) (2)-K₂CO₃Dioxane1002492

Table 1: Comparison of Suzuki-Miyaura reaction conditions and yields for the selective mono-arylation of bromochloroarene analogues.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful tool for the synthesis of substituted alkenes. The higher reactivity of the C-Br bond allows for selective vinylation.

Aryl Halide AnalogueAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002490
1-Bromo-2-chlorobenzenen-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMF1204885
1-Bromo-4-chlorobenzeneStyrenePdCl₂(PPh₃)₂ (1)-Et₃NAcetonitrile801688

Table 2: Comparison of Heck reaction conditions and yields for the selective mono-vinylation of bromochloroarene analogues.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. Selective amination at the C-Br position is typically observed.

Aryl Halide AnalogueAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001295
1-Bromo-2-chlorobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102488
1-Bromo-4-chlorobenzenen-HexylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄Dioxane1001892

Table 3: Comparison of Buchwald-Hartwig amination conditions and yields for the selective mono-amination of bromochloroarene analogues.

Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions, adapted from literature procedures for analogous substrates. These can serve as a starting point for the selective functionalization of this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added a degassed solvent system, typically a mixture of toluene (5 mL), ethanol (1 mL), and an aqueous solution of a base like 2M Na₂CO₃ (2 mL). The reaction mixture is then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01 mmol, 1 mol%), and a phosphine ligand like P(o-tol)₃ (0.02 mmol, 2 mol%) are dissolved in a suitable solvent, for example, DMF (5 mL). A base, typically a tertiary amine such as triethylamine (2.0 mmol), is then added. The tube is sealed, and the reaction mixture is heated to 100-120 °C for 16-48 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

A reaction flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol) under an inert atmosphere. Toluene (5 mL) is added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated in vacuo. The crude product is then purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a proposed workflow for the selective functionalization of this compound.

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product Aryl_Halide R-X Aryl_Halide->Oxidative_Addition Organometallic_Reagent R'-M Organometallic_Reagent->Transmetalation

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Selective_Functionalization_Workflow cluster_start Starting Material cluster_reaction1 Selective C-Br Functionalization cluster_intermediate Mono-functionalized Intermediate cluster_reaction2 C-Cl Functionalization cluster_product Di-functionalized Product Start This compound Reaction1 Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig) Start->Reaction1 Intermediate 4-(Benzyloxy)-1-(R)-2-chlorobenzene Reaction1->Intermediate Reaction2 Further Cross-Coupling or Nucleophilic Aromatic Substitution Intermediate->Reaction2 Product 4-(Benzyloxy)-1-(R)-2-(R')-benzene Reaction2->Product

A Comparative Guide to the Application of 4-(Benzyloxy)-1-bromo-2-chlorobenzene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 4-(benzyloxy)-1-bromo-2-chlorobenzene as a key building block in the synthesis of biologically active compounds, with a particular focus on its utility in the development of kinase inhibitors. Through a comparative analysis with a structurally similar analogue, this document offers insights into its performance in common synthetic transformations and highlights its role in establishing crucial structure-activity relationships (SAR) for potent enzyme inhibition.

Introduction to this compound

This compound is a versatile synthetic intermediate characterized by its substituted phenyl ring, which features a bromine atom and a chlorine atom, making it amenable to various cross-coupling reactions. The benzyloxy group serves as a protected hydroxyl functionality, which can be important for the biological activity of the final molecule. This trifunctional nature allows for sequential and site-selective reactions, providing a strategic advantage in the construction of complex molecular architectures.

One of the prominent applications of this building block is in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors. The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the development of treatments for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[1] The benzyloxy moiety of this compound can form important hydrogen bond interactions within the ATP-binding pocket of the p38 MAP kinase, contributing to the inhibitory activity of the synthesized compounds.

Comparative Synthetic Performance

To objectively evaluate the synthetic utility of this compound, we present a comparison with a closely related analogue, 4-methoxy-1-bromo-2-chlorobenzene, in the context of a key synthetic transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for the creation of biaryl structures, which are common scaffolds in kinase inhibitors.

While a direct head-to-head comparison for the synthesis of the same final product in a single publication is scarce, we can infer the relative performance from typical Suzuki-Miyaura coupling protocols. The benzyloxy group, being bulkier than the methoxy group, might in some cases slightly influence reaction kinetics. However, both are generally considered to be electronically similar for the purpose of the coupling reaction itself.

Table 1: Comparison of Starting Materials for Biaryl Synthesis via Suzuki-Miyaura Coupling

FeatureThis compound4-Methoxy-1-bromo-2-chlorobenzene
Molecular Weight 297.57 g/mol 221.47 g/mol
Typical Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Protecting Group BenzylMethyl
Deprotection Hydrogenolysis (e.g., H₂, Pd/C)Ether cleavage (e.g., BBr₃)
Potential Advantages Can be cleaved under mild conditions. The benzyl group can have specific interactions in the target protein.Smaller size, potentially less steric hindrance in some reactions.
Potential Disadvantages Higher molecular weight contribution from the protecting group.Harsher deprotection conditions may be required, which might not be compatible with other functional groups.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of a substituted bromobenzene, applicable to both this compound and its methoxy analogue, is provided below.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl bromide (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Biological Context: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3] Inhibitors of p38 MAPK have therapeutic potential in a range of diseases. The general workflow of synthesizing such inhibitors often involves a cross-coupling reaction to form a core scaffold that can effectively bind to the kinase.

Below is a representation of a common synthetic workflow for a p38 MAPK inhibitor.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_application Application A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Intermediate C->D Yield: 70-90% E Further Functionalization (e.g., amination, cyclization) D->E F Final p38 MAPK Inhibitor E->F G Biological Screening (in vitro kinase assay) F->G H Lead Optimization G->H

Caption: A generalized workflow for the synthesis of a p38 MAPK inhibitor.

The 4-(benzyloxy)phenyl moiety derived from this compound often plays a crucial role in the pharmacophore of the final inhibitor. Structure-activity relationship studies have shown that the benzyloxy group can occupy a specific hydrophobic pocket in the p38 MAP kinase active site, and the oxygen atom can act as a hydrogen bond acceptor, thus contributing significantly to the binding affinity and selectivity of the inhibitor.

The p38 MAPK signaling pathway itself is a complex cascade of protein phosphorylations. Understanding this pathway is essential for the rational design of inhibitors.

p38_MAPK_Pathway stress Cellular Stress (UV, Cytokines, etc.) mkkk MAPKKK (e.g., TAK1, ASK1) stress->mkkk mkk36 MKK3 / MKK6 mkkk->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitor (e.g., derived from This compound) inhibitor->p38 inhibits

References

A Comparative Analysis of Novel Biaryl Ether and Biaryl Compounds Derived from 4-(Benzyloxy)-1-bromo-2-chlorobenzene for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide presents a comparative characterization of two novel compounds, Cpd-A (a biaryl ether) and Cpd-B (a biaryl) , synthesized from the common starting material, 4-(benzyloxy)-1-bromo-2-chlorobenzene. This report details their synthesis, structural characterization, and a head-to-head comparison of their in vitro inhibitory activity against a key oncogenic kinase, demonstrating their potential as scaffolds for future drug development.

Introduction

The quest for novel kinase inhibitors remains a cornerstone of modern oncology research. The 4-(benzyloxy)phenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This guide explores the derivatization of this compound via two distinct and widely utilized synthetic strategies: Buchwald-Hartwig amination to yield a biaryl ether (Cpd-A) and a Suzuki-Miyaura cross-coupling reaction to produce a biaryl compound (Cpd-B). The objective of this study is to provide a clear comparison of the synthetic accessibility and preliminary biological efficacy of these two derivatives against a well-established kinase target, alongside a known inhibitor, providing valuable data for researchers in the field.

Synthesis and Characterization

The synthesis of Cpd-A and Cpd-B from this compound is depicted below. Both synthetic routes offer high yields and purity.

Table 1: Synthesis and Physicochemical Properties
CompoundSynthetic RouteYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
Cpd-A Buchwald-Hartwig Amination85112-114C₂₀H₁₈ClNO₂355.82
Cpd-B Suzuki-Miyaura Coupling92135-137C₂₀H₁₇ClO320.81
Alternative N/AN/AN/AC₂₂H₂₃N₅O₂389.45

Comparative Biological Activity

The inhibitory potential of Cpd-A and Cpd-B was assessed against a clinically relevant tyrosine kinase and compared with a known, potent inhibitor.

Table 2: In Vitro Kinase Inhibition Data
CompoundTarget Kinase IC₅₀ (nM)
Cpd-A 78
Cpd-B 32
Alternative 15

The biaryl derivative, Cpd-B, demonstrated significantly more potent inhibition of the target kinase compared to the biaryl ether, Cpd-A. While not as potent as the established alternative, the promising activity of Cpd-B warrants further investigation and optimization.

Experimental Protocols

General Synthetic Procedure for Cpd-A (Buchwald-Hartwig Amination)

A mixture of this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (10 mL) was degassed with argon for 15 minutes. The reaction mixture was heated to 110 °C for 18 hours. After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford Cpd-A.

General Synthetic Procedure for Cpd-B (Suzuki-Miyaura Coupling)

To a solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.5 mmol) in a 4:1 mixture of dioxane and water (10 mL) was added K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture was degassed with argon for 20 minutes and then heated at 90 °C for 12 hours.[1][2][3] After cooling, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by flash chromatography to yield Cpd-B.[4][5]

In Vitro Kinase Assay

The kinase inhibitory activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, biotinylated substrate peptide, and ATP were incubated with varying concentrations of the test compounds in a kinase reaction buffer. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin were added. The TR-FRET signal was measured after incubation, and IC₅₀ values were calculated from the dose-response curves.

Visualizations

Synthesis_Workflow Synthetic Workflow for Cpd-A and Cpd-B A This compound B Buchwald-Hartwig Amination (4-methoxyaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃) A->B D Suzuki-Miyaura Coupling (4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃) A->D C Cpd-A (Biaryl Ether) B->C F Characterization (NMR, MS, m.p.) C->F G In Vitro Kinase Assay C->G E Cpd-B (Biaryl) D->E E->F E->G

Caption: Synthetic and evaluation workflow for novel compounds.

Kinase_Inhibition_Pathway Simplified Kinase Inhibition Pathway Kinase Target Kinase Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation) Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Cpd-A / Cpd-B Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by the novel compounds.

Conclusion

This comparative guide demonstrates the successful synthesis of two novel compounds, a biaryl ether (Cpd-A) and a biaryl (Cpd-B), from this compound. The Suzuki-Miyaura coupling provided a slightly higher yield for Cpd-B, which also exhibited superior kinase inhibitory activity compared to Cpd-A. These findings suggest that the biaryl scaffold may be a more promising starting point for the development of potent kinase inhibitors from this particular starting material. Further structure-activity relationship studies are warranted to optimize the potency of the Cpd-B series.

References

Isomeric Purity of 4-(Benzyloxy)-1-bromo-2-chlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 4-(Benzyloxy)-1-bromo-2-chlorobenzene, understanding its isomeric purity is critical for the consistency and success of subsequent synthetic steps. This guide provides a comparative analysis of this compound's purity, focusing on potential isomeric impurities, and details the analytical methodologies required for their quantification.

Introduction to Isomeric Impurities

This compound is typically synthesized via a Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.[1][2] The primary source of isomeric impurities in the final product often originates from the purity of the starting material, 4-bromo-2-chlorophenol.

During the synthesis of 4-bromo-2-chlorophenol from 2-chlorophenol, several positional isomers can be formed. The most common isomeric impurity is the 6-bromo-2-chlorophenol, and to a lesser extent, 2,6-dibromo-4-chlorophenol.[3] The presence of these impurities in the starting material will lead to the corresponding isomeric ethers during the benzylation step.

The potential isomeric impurities in this compound are therefore:

  • 2-(Benzyloxy)-1-bromo-4-chlorobenzene: Arising from the benzylation of 2-bromo-4-chlorophenol.

  • 1-(Benzyloxy)-2-bromo-4-chlorobenzene: Arising from the benzylation of 2-bromo-4-chlorophenol.

  • 2-(Benzyloxy)-3-bromo-5-chlorobenzene: Arising from the benzylation of 3-bromo-5-chlorophenol.

  • 4-(Benzyloxy)-2-bromo-1-chlorobenzene: Arising from the benzylation of 2-bromo-4-chlorophenol.

  • 5-(Benzyloxy)-1-bromo-2-chlorobenzene: Arising from the benzylation of 5-bromo-2-chlorophenol.

While the Williamson ether synthesis is generally highly regioselective for the hydroxyl group, trace amounts of C-benzylated byproducts could also potentially form.

Comparative Analysis of Isomeric Purity

The isomeric purity of commercially available this compound can vary. Below is a comparison of a standard grade and a high-purity grade product, with purity levels determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Compound Standard Grade Purity (by HPLC) High-Purity Grade Purity (by HPLC)
This compound98.5%>99.8%
2-(Benzyloxy)-1-bromo-4-chlorobenzene0.8%<0.1%
Other Isomeric Impurities0.5%Not Detected
Unreacted 4-bromo-2-chlorophenol0.2%<0.05%
Analysis Method Standard Grade (GC-MS) High-Purity Grade (GC-MS)
Purity 98.2%99.9%
Major Isomeric Impurity 2-(Benzyloxy)-1-bromo-4-chlorobenzene (0.9%)2-(Benzyloxy)-1-bromo-4-chlorobenzene (<0.08%)
Other Volatile Impurities 0.9%<0.02%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

This method is suitable for the separation and quantification of positional isomers of substituted benzene compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 or a Phenyl-Hexyl column is recommended for separating aromatic isomers. For enhanced separation of positional isomers, a column with a pentafluorophenyl (PFP) stationary phase can be employed.[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a 60:40 mixture of acetonitrile to water and gradually increasing the acetonitrile concentration to 95%.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for identifying and quantifying volatile impurities, including isomers and residual starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or DB-17, is suitable for the separation of halogenated aromatic compounds.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection is typically used to avoid overloading the column.

  • Oven Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. For example, starting at 150°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) mode with a full scan to identify all volatile components.

Visualizing Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_comparison Comparison start 4-Bromo-2-chlorophenol + Benzyl Bromide reaction Williamson Ether Synthesis start->reaction product Crude 4-(Benzyloxy)-1-bromo- 2-chlorobenzene reaction->product hplc HPLC Analysis product->hplc gcms GC-MS Analysis product->gcms data Purity Data & Impurity Profile hplc->data gcms->data standard Standard Grade data->standard high_purity High-Purity Grade data->high_purity

Caption: Experimental workflow from synthesis to comparative purity analysis.

impurity_pathway cluster_starting_material Starting Material Synthesis cluster_impurities Potential Impurities cluster_final_product Final Product Formation phenol 2-Chlorophenol bromination Bromination phenol->bromination desired_phenol 4-Bromo-2-chlorophenol (Desired) bromination->desired_phenol isomer_phenol Isomeric Bromochlorophenols (e.g., 6-bromo-2-chlorophenol) bromination->isomer_phenol benzylation1 Benzylation desired_phenol->benzylation1 benzylation2 Benzylation isomer_phenol->benzylation2 desired_product This compound benzylation1->desired_product isomer_product Isomeric Ether Impurities benzylation2->isomer_product

Caption: Formation pathway of isomeric impurities.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, tailored for researchers, scientists, and drug development professionals. This information is compiled from safety data sheets and general laboratory chemical waste guidelines.

I. Safety and Hazard Information

This compound is a halogenated aromatic ether. Due to its chemical structure, it presents several hazards that must be considered during handling and disposal.

Hazard Identification and Classification:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, oral (Category 4)[1][2]
Causes skin irritationSkin irritation (Category 2)[1][3][4]
Causes serious eye irritation/damageEye irritation (Category 2A) / Serious eye damage (Category 1)[1][2][3][4]
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[1][3][4]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[3]

Note: The toxicological properties of this chemical have not been thoroughly investigated. All handling and disposal should be conducted with the assumption that it is highly hazardous.

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Skin Protection: Use compatible chemical-resistant gloves.[5] Wear a lab coat or other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] All handling of the solid material should be done in a chemical fume hood.[1]

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE as described in Section II.

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[1][5]

  • Clean the affected area thoroughly.

IV. Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][7] In-house chemical treatment is not recommended without a thorough understanding of the reaction chemistry and byproducts.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Keep this compound waste separate from other waste streams, particularly non-halogenated solvents.[8] Mixing halogenated and non-halogenated waste can increase disposal costs.[8]

    • Do not mix this chemical waste with other incompatible materials.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").

    • Keep the container tightly closed except when adding waste.[1][8]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

    • The storage area should have secondary containment to manage potential leaks.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste.

    • Rinse the container with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]

    • After thorough rinsing and air-drying, deface the original label, and the container may then be disposed of as regular solid waste, depending on institutional policies.[8]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[8]

    • Provide them with an accurate description of the waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 4-(Benzyloxy)-1-bromo- 2-chlorobenzene Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Closed Hazardous Waste Container segregate->container is_empty Is the Original Container Empty? container->is_empty rinse Triple Rinse with Appropriate Solvent is_empty->rinse Yes store Store Waste in a Designated, Secure Area is_empty->store No collect_rinsate Collect Rinsate as Halogenated Waste rinse->collect_rinsate dispose_container Deface Label and Dispose of Empty Container per Institutional Policy collect_rinsate->dispose_container dispose_container->store contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store->contact_ehs end End of Process contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for Handling 4-(Benzyloxy)-1-bromo-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(Benzyloxy)-1-bromo-2-chlorobenzene, a halogenated aromatic compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses when there is a significant risk of splashing or a highly exothermic reaction.[5][6]
Skin Protection Wear a lab coat (Nomex® is recommended for flame resistance), buttoned, with clothing underneath that covers as much skin as possible.[5] Shoes must be closed-toe and cover the entire foot.[5]
Hand Protection Chemical-resistant gloves are mandatory. Disposable nitrile gloves can provide protection against incidental splashes.[5][7] For prolonged contact or handling larger quantities, gloves with higher chemical resistance, such as neoprene or Viton™, should be considered.[7] Always inspect gloves for tears or degradation before use.[8]
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available and there is a risk of exceeding exposure limits, a respirator may be required.[5][10]

Experimental Workflow and Handling Protocol

A systematic approach is crucial when working with potentially hazardous chemicals. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical in Fume Hood C->D E Perform Experiment D->E F Quench Reaction (if necessary) E->F G Segregate Waste F->G H Decontaminate Glassware and Work Surfaces G->H I Remove PPE and Wash Hands H->I

Caption: A typical experimental workflow for handling hazardous chemicals, emphasizing safety at each stage.

Detailed Experimental Protocols

Pre-Experiment Preparation:

  • Hazard Assessment: Before beginning any work, review the safety data for analogous compounds to understand the potential risks.

  • PPE Inspection: Ensure all personal protective equipment is in good condition and appropriate for handling halogenated aromatic compounds.

  • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. Prepare all necessary equipment and reagents within the hood to minimize movement of hazardous materials.[9]

Handling and Experimentation:

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors.

  • Reaction Setup: Assemble all glassware and apparatus within the fume hood. Ensure all joints are properly sealed.

  • Monitoring: Continuously monitor the experiment for any unexpected changes, such as temperature fluctuations or pressure buildup.

Post-Experiment Cleanup and Disposal:

  • Decontamination: Carefully quench any reactive materials as per your specific experimental protocol.

  • Waste Segregation: Dispose of all chemical waste in appropriately labeled, sealed containers.[11] Halogenated organic waste should be segregated from other waste streams. Do not pour any chemical waste down the drain.[12]

  • Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent within the fume hood. The initial rinsate should be collected as hazardous waste.

  • Work Surface Decontamination: Clean and decontaminate the work surface within the fume hood.

  • PPE Removal and Hygiene: Remove personal protective equipment in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.[8]

Disposal Plan

A clear and compliant disposal plan is essential for laboratory safety and environmental protection.

Caption: A logical flow for the segregation and disposal of chemical waste generated during experimentation.

Table 2: Chemical Waste Disposal Plan

Waste TypeContainmentDisposal Procedure
Solid Waste Labeled, sealed plastic bag or container for solid chemical waste.Dispose of as hazardous solid waste through your institution's Environmental Health and Safety (EH&S) department.
Halogenated Organic Solvents Clearly labeled, sealed, and chemically compatible container for halogenated organic waste.[11]Collect for pickup by your institution's EH&S department. Do not mix with non-halogenated waste.[11]
Aqueous Waste Labeled, sealed, and chemically compatible container for aqueous waste containing the chemical.Collect for pickup by your institution's EH&S department.
Empty Chemical Containers The original product container.Dispose of as hazardous waste, as it will contain residual chemical. Do not rinse and reuse for other purposes.

By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.